Stresscopin (human)
Descripción
BenchChem offers high-quality Stresscopin (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stresscopin (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H13FN4 |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
6-[4-fluoro-2-(1H-pyrazol-5-yl)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C15H13FN4/c16-11-1-2-12(13(8-11)14-3-4-18-19-14)10-7-15-17-5-6-20(15)9-10/h1-6,8,10H,7,9H2,(H,18,19) |
Clave InChI |
BXJSKCZBNVAQEJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Human Stresscopin: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of human Stresscopin (SCP), also known as Urocortin III (Ucn III). Stresscopin is a member of the corticotropin-releasing factor (CRF) family of neuropeptides. This document details the molecular identification, receptor binding profile, and initial functional characterization of this peptide. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of the foundational research on human Stresscopin.
Introduction
The corticotropin-releasing factor (CRF) system plays a crucial role in coordinating endocrine, autonomic, and behavioral responses to stress.[1][2] This system comprises several related peptide ligands and two primary G-protein coupled receptors, the type 1 (CRF₁) and type 2 (CRF₂) receptors.[1][2] While CRF itself preferentially binds to the CRF₁ receptor, the discovery of other endogenous ligands has revealed a more complex regulatory network.[3] Human Stresscopin (SCP), also referred to as Urocortin III (Ucn III), was identified as a novel member of the CRF peptide family with a distinct receptor selectivity profile. This guide focuses on the seminal studies that led to its discovery and initial characterization.
Discovery and Molecular Identification
The discovery of human Stresscopin was a result of in silico genomic screening. Researchers searched public human genome databases for sequences with homology to known CRF-related peptides. This approach led to the identification of an expressed sequence tag (EST) that encoded a putative novel peptide.
Gene Identification and Cloning
Based on the identified EST sequence, primers were designed to isolate the full-length human clone from genomic DNA. The gene was found to encode a precursor protein that, following predicted post-translational processing, would yield a mature 38-amino acid peptide. The murine ortholog was subsequently cloned from a mouse genomic library using a human probe, revealing a high degree of sequence conservation. Human and mouse Stresscopin share 90% identity in their mature peptide sequence.
Peptide Synthesis
For functional characterization, human and mouse Stresscopin were synthesized using a solid-phase approach. The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to greater than 95% purity, and their composition was confirmed by mass spectrometry.
Quantitative Data: Receptor Binding and Functional Activity
The initial characterization of human Stresscopin focused on its interaction with the two known CRF receptor subtypes. These studies revealed that Stresscopin is a highly selective ligand for the CRF₂ receptor.
Table 1: Receptor Binding Affinity of Human Stresscopin
| Ligand | Receptor Subtype | Kᵢ (nM) |
| Human Stresscopin (Ucn III) | Human CRF₁ | >100 |
| Human CRF₂α | 21.7 | |
| Human CRF₂β | 13.5 |
Data compiled from Lewis K, et al. PNAS 2001.
Table 2: Functional Activity of Human Stresscopin (cAMP Accumulation)
| Ligand | Cell Line (Receptor) | EC₅₀ (nM) |
| Human Stresscopin (Ucn III) | CHO (Human CRF₁) | >1000 |
| CHO (Human CRF₂α) | 0.16 | |
| CHO (Human CRF₂β) | 0.12 | |
| A7r5 (endogenous rat CRF₂β) | 80.9 |
Data compiled from Lewis K, et al. PNAS 2001 and Hsu SY, et al. Nature Medicine 2001.
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial characterization of human Stresscopin.
Radioligand Binding Assay
Competitive radioligand binding assays were performed to determine the binding affinity (Kᵢ) of Stresscopin for CRF₁ and CRF₂ receptors.
-
Receptor Preparation:
-
Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CRF₁ or CRF₂ receptor.
-
Cells were homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate was centrifuged at 20,000 x g for 10 minutes at 4°C.
-
The resulting pellet was resuspended and centrifuged again. The final pellet was resuspended in a buffer containing 10% sucrose (B13894) and stored at -80°C.
-
-
Binding Assay Protocol:
-
Assays were conducted in 96-well plates in a final volume of 250 µL.
-
Each well contained the receptor membrane preparation (50-120 µg of protein), a fixed concentration of a radiolabeled CRF ligand (e.g., [¹²⁵I]-Sauvagine), and varying concentrations of unlabeled Stresscopin.
-
The plates were incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
The incubation was terminated by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filters were washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters, representing the bound radioligand, was quantified using a scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.
-
IC₅₀ values were calculated from the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
The functional activity of Stresscopin was assessed by measuring its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing CRF receptors.
-
Cell Culture and Stimulation:
-
CHO cells stably expressing either human CRF₁ or CRF₂α/β receptors, or A7r5 cells with endogenous CRF₂β receptors, were seeded in 48-well plates.
-
Prior to the assay, cells were serum-starved overnight.
-
The cells were pre-incubated with 0.1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, for 30 minutes at 37°C to prevent cAMP degradation.
-
Cells were then treated with varying concentrations of Stresscopin for 20-45 minutes at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, the cells were lysed.
-
The intracellular cAMP concentration in the cell lysates was determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
EC₅₀ values were calculated from the dose-response curves.
-
In Vivo Physiological Characterization
Initial in vivo studies in rodents were conducted to explore the physiological effects of Stresscopin.
-
Suppression of Food Intake:
-
Rodents were fasted overnight but allowed free access to water.
-
Stresscopin or a vehicle control was administered via intraperitoneal (IP) injection.
-
Pre-weighed food was provided, and the amount consumed was measured at various time points after injection.
-
-
Delayed Gastric Emptying:
-
Following an overnight fast, rodents received an oral gavage of a non-absorbable marker (e.g., phenol (B47542) red in a liquid meal).
-
Immediately after gavage, Stresscopin or a vehicle control was administered (IP).
-
At a predetermined time, animals were euthanized, and their stomachs were excised.
-
The amount of the marker remaining in the stomach was quantified spectrophotometrically to determine the rate of gastric emptying.
-
Visualizations: Workflows and Signaling Pathways
Discovery and Initial Characterization Workflow
Caption: Workflow for the discovery and initial characterization of human Stresscopin.
Stresscopin Signaling Pathway
Caption: The canonical Gs-cAMP signaling pathway activated by Stresscopin.
Conclusion
The discovery of human Stresscopin through genomic approaches and its subsequent characterization revealed a highly selective endogenous ligand for the CRF₂ receptor. The initial studies established its binding profile, functional activity via the cAMP pathway, and its potential physiological roles in regulating food intake and gastric motility. This foundational work has paved the way for further research into the therapeutic potential of targeting the CRF₂ receptor with selective agonists like Stresscopin for a variety of stress-related and metabolic disorders.
References
Stresscopin (Urocortin 3) Gene Expression Profile in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin (SCP), also known as Urocortin 3 (UCN3), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family. It functions as a highly selective endogenous ligand for the Corticotropin-Releasing Factor Receptor 2 (CRFR2), a G-protein coupled receptor. The UCN3/CRFR2 signaling pathway is implicated in a variety of physiological processes, including the stress response, appetite regulation, energy homeostasis, and insulin (B600854) secretion. Given its role in these critical functions, understanding the tissue-specific expression profile of the Stresscopin gene (UCN3) is paramount for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway.
This technical guide provides a comprehensive overview of the UCN3 gene expression profile in human tissues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Gene and Protein Expression Analysis
The expression of the UCN3 gene and its protein product varies significantly across different human tissues. The following tables summarize the available quantitative data from high-throughput RNA sequencing (RNA-seq) and mass spectrometry-based proteomics studies.
UCN3 mRNA Expression in Human Tissues
The Genotype-Tissue Expression (GTEx) project provides a valuable resource for RNA-seq data across a wide array of human tissues. The following table presents the median Transcripts Per Million (TPM) values for UCN3 gene expression in various tissues. Tissues with higher TPM values indicate greater gene expression.
| Tissue | Median TPM |
| Pancreas | 150.20 |
| Pituitary | 25.85 |
| Adrenal Gland | 12.30 |
| Colon - Transverse | 8.95 |
| Small Intestine - Terminal Ileum | 7.60 |
| Stomach | 5.40 |
| Kidney - Cortex | 4.20 |
| Heart - Atrial Appendage | 3.10 |
| Brain - Hypothalamus | 2.50 |
| Adipose - Subcutaneous | 1.80 |
| Uterus | 1.50 |
| Ovary | 1.20 |
| Prostate | 0.90 |
| Lung | 0.50 |
| Liver | 0.30 |
| Skeletal Muscle | 0.20 |
Data sourced from the GTEx Portal. TPM values are a normalized measure of gene expression.
UCN3 Protein Abundance in Human Tissues
The Protein Abundance Database (PaxDb) provides integrated data on protein abundance from various proteomics studies. The following table shows the relative abundance of the UCN3 protein in parts per million (ppm) for different human tissues.
| Tissue | Abundance (ppm) |
| Pancreas | 12.5 |
| Pituitary | 3.2 |
| Adrenal Gland | 1.8 |
| Colon | 1.1 |
| Kidney | 0.8 |
| Heart | 0.5 |
| Brain | 0.3 |
Data sourced from PaxDb, representing an integrated and weighted abundance across multiple datasets.
Stresscopin Signaling Pathway
UCN3 exerts its biological effects by binding to and activating the CRFR2 receptor. This interaction initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[3][4] Additionally, evidence suggests the involvement of other signaling molecules such as Extracellular signal-regulated kinases 1/2 (ERK1/2).
Caption: UCN3 signaling pathway through the CRFR2 receptor.
Experimental Protocols
Accurate quantification of UCN3 gene and protein expression is crucial for research and drug development. Below are detailed methodologies for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for UCN3 mRNA Quantification
This protocol outlines the steps for measuring UCN3 mRNA levels in human tissue samples.
Caption: Workflow for qPCR analysis of UCN3 mRNA expression.
1. Tissue Procurement and Storage:
-
Obtain human tissue samples in accordance with ethical guidelines and institutional review board (IRB) approval.
-
Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C until use to preserve RNA integrity.
2. RNA Extraction:
-
Homogenize frozen tissue samples (50-100 mg) in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Resuspend the final RNA pellet in RNase-free water.
3. RNA Quantification and Quality Control:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio (should be ~2.0).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.
4. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Perform the reaction according to the manufacturer's instructions.
5. qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for UCN3, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for UCN3 and the housekeeping gene.
-
Calculate the relative expression of UCN3 using the comparative Ct (ΔΔCt) method.
Immunohistochemistry (IHC) for UCN3 Protein Localization
This protocol provides a method for visualizing the cellular localization of the UCN3 protein in human tissue sections.
Caption: Workflow for immunohistochemical staining of UCN3 protein.
1. Tissue Preparation:
-
Fix fresh human tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a blocking serum (e.g., normal goat serum).
-
Incubate sections with a primary antibody specific for UCN3 at an optimized dilution overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
5. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine under a light microscope to assess the intensity and localization of UCN3 staining.
Conclusion
This technical guide provides a foundational understanding of the Stresscopin (UCN3) gene expression profile in human tissues. The presented quantitative data highlights the pancreas as the primary site of UCN3 expression, with notable expression in other endocrine, neural, and cardiovascular tissues. The detailed experimental protocols offer a starting point for researchers to design and execute their own studies on UCN3. Furthermore, the elucidation of the UCN3/CRFR2 signaling pathway provides a framework for understanding the molecular mechanisms underlying its diverse physiological functions. Further research is warranted to expand upon this knowledge and to explore the therapeutic potential of targeting the Stresscopin pathway in various disease states.
References
The Physiological Role of Stresscopin in the Human Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stresscopin (SCP), also known as Urocortin III (Ucn III), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family. Unlike CRF, which is a primary initiator of the hypothalamic-pituitary-adrenal (HPA) axis via the CRF1 receptor, Stresscopin exhibits high selectivity for the CRF2 receptor. This specificity dictates a distinct physiological role, positioning Stresscopin not as an activator of the classic "fight-or-flight" response, but as a crucial modulator of stress-coping mechanisms and homeostatic recovery. This technical guide provides an in-depth exploration of the physiological functions of Stresscopin, its signaling pathways, and the experimental methodologies used for its investigation. Quantitative data are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The CRF System and the Unique Position of Stresscopin
The human stress response is a complex interplay of neuroendocrine and autonomic pathways. The CRF family of peptides, which includes CRF, Urocortin I, Urocortin II, and Stresscopin (Urocortin III), are central to this response.[1] These peptides exert their effects through two G-protein coupled receptors: CRF1 and CRF2.[2] While CRF and Urocortin I bind to both receptors, Stresscopin and Urocortin II are highly selective for the CRF2 receptor.[3]
This receptor selectivity is the cornerstone of Stresscopin's distinct physiological role. Activation of the CRF1 receptor by CRF triggers the HPA axis, leading to the release of glucocorticoids and the orchestration of the acute stress response. In contrast, the activation of the CRF2 receptor by Stresscopin is associated with the recovery phase of stress, mediating anxiolytic effects and modulating cardiovascular and metabolic functions to restore homeostasis.[4]
Quantitative Data: Receptor Binding and Physiological Effects
The following tables summarize key quantitative data related to Stresscopin's interaction with its receptor and its physiological effects observed in preclinical and clinical studies.
Table 1: Receptor Binding Affinity and Potency of Urocortin III (Stresscopin)
| Ligand | Receptor | Assay Type | Value | Species | Reference |
| Human Urocortin III | mCRF2β | Binding (Ki) | 13.5 nM | Mouse | [5] |
| Human Urocortin III | rCRF2α | Binding (Ki) | 21.7 nM | Rat | [5] |
| Human Urocortin III | hCRF1 | Binding (Ki) | >100 nM | Human | [5] |
| Human Urocortin III | - | cAMP Accumulation (EC50) | 80.9 nM | Human | [3][6] |
| Mouse Urocortin III | - | cAMP Accumulation (EC50) | 3.7 nM | Mouse | [3][6] |
| Mouse Urocortin II | - | cAMP Accumulation (EC50) | 0.18 nM | Mouse | [3][6] |
Table 2: Hemodynamic Effects of a Stresscopin Analog (JNJ-39588146) in Heart Failure Patients
| Dose | Change in Cardiac Index (CI) | Change in Systemic Vascular Resistance (SVR) | Heart Rate (HR) | Systolic Blood Pressure (SBP) | Reference |
| 5 ng/kg/min | Not statistically significant | Not statistically significant | No significant change | No significant change | [7][8] |
| 15 ng/kg/min | Statistically significant increase | Statistically significant reduction | No significant change | No significant change | [7][8] |
| 30 ng/kg/min | Statistically significant increase | Statistically significant reduction | No significant change | No significant change | [7][8] |
Table 3: Tissue and Plasma Concentrations of Urocortin III (Stresscopin)
| Tissue/Fluid | Concentration | Species | Reference |
| Human Heart | 0.74–1.15 pmol/g wet weight | Human | [9] |
| Human Kidney | 1.21 ± 0.30 pmol/g wet weight | Human | [9] |
| Human Pituitary | 2.72 ± 0.13 pmol/g wet weight | Human | [9] |
| Human Brain | ~1–2 pmol/g wet weight | Human | [9] |
| Human Plasma | 51.8 ± 16.0 pmol/liter | Human | [9] |
| Human Urine | 266 ± 20 pmol/liter | Human | [9] |
Signaling Pathways of Stresscopin
Upon binding to the CRF2 receptor, Stresscopin initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] However, evidence also points to the involvement of other important signaling molecules, including Akt and ERK1/2, which are crucial for cell survival and growth.[10]
CRF2 Receptor-cAMP-PKA Signaling Pathway
Involvement of Akt and ERK1/2 Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Stresscopin research.
Quantitative RT-PCR for Stresscopin mRNA Expression
This protocol is for the quantification of Stresscopin (UCN3) mRNA in human tissue samples.[1][11][12][13]
-
RNA Extraction:
-
Homogenize ~50-100 mg of frozen human tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube and precipitate RNA by adding 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol, air-dry, and resuspend in RNase-free water.
-
Quantify RNA using a spectrophotometer and assess integrity via gel electrophoresis.
-
-
Reverse Transcription:
-
In a 20 µL reaction, combine 1 µg of total RNA, 500 ng of oligo(dT) primers, and 1 mM dNTPs.
-
Heat to 65°C for 5 minutes and then chill on ice.
-
Add 200 units of M-MLV reverse transcriptase and 1X RT buffer.
-
Incubate at 42°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.
-
-
Real-Time PCR:
-
Prepare a 20 µL PCR reaction containing 2 µL of cDNA, 10 µL of 2X SYBR Green PCR Master Mix, and 200 nM of forward and reverse primers for human UCN3.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the reaction on a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Generate a melt curve to confirm product specificity.
-
Calculate relative expression using the ΔΔCt method.
-
Immunocytochemistry for Stresscopin in Human Heart Tissue
This protocol details the localization of Stresscopin protein in paraffin-embedded human heart sections.[1][14][15][16][17][18][19][20]
-
Tissue Preparation:
-
Fix human heart tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate through graded alcohols and clear in xylene.
-
Embed in paraffin (B1166041) and cut 5 µm sections onto charged slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Cool slides to room temperature and wash with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against human Urocortin III (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS and incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB substrate kit until a brown precipitate is visible.
-
Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels in response to Stresscopin stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14][21][22][23][24][25]
-
Cell Culture and Stimulation:
-
Plate HEK293 cells stably expressing the human CRF2 receptor in a 384-well plate and culture overnight.
-
Aspirate the medium and add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Add 5 µL of Stresscopin at various concentrations and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 in lysis buffer.
-
Add 5 µL of HTRF anti-cAMP-cryptate in lysis buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and normalize to a standard curve to determine the cAMP concentration.
-
Plot the cAMP concentration against the Stresscopin concentration to determine the EC50.
-
Western Blot for Phospho-Akt and Phospho-ERK1/2
This protocol outlines the detection of Akt and ERK1/2 phosphorylation in cardiomyocytes following Stresscopin treatment.[10][26][27][28]
-
Cell Lysis and Protein Quantification:
-
Culture neonatal rat ventricular myocytes and serum-starve for 24 hours.
-
Stimulate with 100 nM Stresscopin for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt (Ser473) (e.g., rabbit monoclonal, 1:1000) and phospho-ERK1/2 (Thr202/Tyr204) (e.g., rabbit monoclonal, 1:2000) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated goat anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane with a mild stripping buffer.
-
Re-probe with primary antibodies for total Akt and total ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
In Vivo Hemodynamic Assessment in Rodents
This protocol describes the measurement of cardiovascular parameters in anesthetized rodents using a pressure-volume (PV) catheter, a gold-standard technique for assessing cardiac function.[1][2][7][9][29]
-
Animal Preparation:
-
Anesthetize a rat or mouse with an appropriate anesthetic (e.g., isoflurane).
-
Intubate the animal and provide mechanical ventilation.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a surgical cut-down to expose the right carotid artery.
-
-
Catheterization and Data Acquisition:
-
Insert a pressure-volume catheter (e.g., Millar SPR-839 for rats) into the right carotid artery and advance it into the left ventricle.
-
Allow the animal to stabilize for 15-20 minutes.
-
Record baseline pressure-volume loops.
-
To determine load-independent measures of contractility, perform a transient occlusion of the inferior vena cava to reduce preload.
-
-
Data Analysis:
-
Analyze the PV loop data to determine parameters such as heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, ejection fraction, and end-systolic and end-diastolic pressure-volume relationships.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to investigate the physiological role of Stresscopin.
Investigating a Novel CRF2 Receptor Agonist
Elucidating the Role of Endogenous Stresscopin
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats | Springer Nature Experiments [experiments.springernature.com]
- 8. Haemodynamic effects, safety, and pharmacokinetics of human stresscopin in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Comparative Effects of Urocortins and Stresscopin on Cardiac Myocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. health.uconn.edu [health.uconn.edu]
- 20. Anti-Urocortin 3 antibody (ab210612) | Abcam [abcam.com]
- 21. revvity.com [revvity.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 25. innoprot.com [innoprot.com]
- 26. researchgate.net [researchgate.net]
- 27. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stresscopin Signaling Cascade via the CRF2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Stresscopin signaling cascade mediated by the Corticotropin-Releasing Factor 2 (CRF2) receptor. Stresscopin, also known as Urocortin III (Ucn III), is a selective endogenous ligand for the CRF2 receptor, a class B G-protein coupled receptor (GPCR). The Stresscopin/CRF2 signaling pathway is a key player in mediating stress-coping responses, cardiovascular modulation, and gastrointestinal functions. This document details the molecular interactions, downstream signaling events, and provides methodologies for studying this critical pathway.
Data Presentation: Ligand-Receptor Interactions and Functional Potency
The following tables summarize the quantitative data for the binding affinities and functional potencies of Stresscopin and related peptides at the CRF2 receptor. These values are essential for understanding the selectivity and efficacy of ligands targeting this receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Human Stresscopin (Ucn III) | Human CRF2α | 21.7 | |
| Mouse CRF2β | 13.5 | ||
| Mouse Stresscopin (Ucn III) | Rat CRF2α | 5.0 | |
| Mouse CRF2β | 1.8 | ||
| Human Urocortin II | Rat CRF2α | 1.7 | |
| Mouse CRF2β | 0.50 | ||
| Rat Urocortin I | Rat CRF2α | 2.2 | |
| Mouse CRF2β | 0.62 | ||
| Sauvagine | Human CRF2α | - | |
| Astressin2-B (Antagonist) | Human CRF2α | 0.49 | [1] |
| Rat CRF2β (A7r5 cells) | 0.17 | [1] | |
| Antisauvagine-30 (Antagonist) | Human CRF2α | 0.29 | [1] |
| Rat CRF2β (A7r5 cells) | 0.77 | [1] |
Table 1: Binding Affinities of Various Ligands for the CRF2 Receptor.
| Ligand | Cell Line/System | Functional Assay | Potency (EC50, nM) | Reference |
| Human Stresscopin (Ucn III) | CHO-hCRF2α | cAMP Accumulation | 0.16 | |
| CHO-mCRF2β | cAMP Accumulation | 0.12 | ||
| Mouse Stresscopin (Ucn III) | CHO-rCRF2α | cAMP Accumulation | 0.073 | |
| CHO-mCRF2β | cAMP Accumulation | 0.081 | ||
| A7r5 cells (endogenous rCRF2β) | cAMP Accumulation | 3.7 | [2] | |
| Human Urocortin II | CHO-rCRF2α | cAMP Accumulation | 0.26 | |
| CHO-mCRF2β | cAMP Accumulation | 0.42 | ||
| Mouse Urocortin II | A7r5 cells (endogenous rCRF2β) | cAMP Accumulation | 0.18 | [2] |
| CRF | HiTSeeker CRF2 Cell Line | cAMP Flux | 54.0 | [3] |
| HiTSeeker CRF2 Cell Line | Calcium Flux | 147.0 | [3] |
Table 2: Functional Potency of CRF2 Receptor Agonists.
The Stresscopin/CRF2 Signaling Cascade
Activation of the CRF2 receptor by Stresscopin initiates a cascade of intracellular events, primarily through the coupling to heterotrimeric G-proteins. The dominant signaling pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also points towards the involvement of other signaling pathways, including phospholipase C (PLC) activation and β-arrestin-mediated signaling.
Gs-cAMP-PKA Pathway
The canonical signaling pathway for the CRF2 receptor is mediated by the Gs alpha subunit of the G-protein complex.[4]
-
Ligand Binding: Stresscopin binds to the extracellular domain of the CRF2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of PKA.
-
Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription related to stress-coping mechanisms.[5]
Gq/11-PLC-Calcium Mobilization Pathway
The CRF2 receptor can also couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7]
-
PLC Activation: The activated Gαq/11 subunit stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which can phosphorylate a variety of cellular proteins.
β-Arrestin Signaling and Receptor Regulation
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin recruitment to the CRF2 receptor can lead to:
-
Receptor Desensitization: β-arrestins sterically hinder the coupling of G-proteins to the receptor, thereby terminating the G-protein-mediated signal.
-
Receptor Internalization: β-arrestins act as scaffolds to recruit components of the endocytic machinery, leading to the internalization of the receptor from the cell surface.
-
G-Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves, initiating signaling cascades, such as the activation of the ERK/MAPK pathway, independently of G-protein activation.
Experimental Protocols: Methodologies for Studying CRF2 Receptor Signaling
This section provides detailed methodologies for key experiments used to characterize the Stresscopin/CRF2 receptor signaling cascade.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the CRF2 receptor (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [¹²⁵I]Sauvagine).
-
Unlabeled competing ligands (e.g., Stresscopin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRF2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order: binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competing ligand.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a measure of agonist potency (EC50).
Materials:
-
Whole cells expressing the CRF2 receptor.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Test ligands (agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Ligand Stimulation: Add varying concentrations of the agonist to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CRF2 receptor, providing insights into receptor desensitization, internalization, and potential for biased signaling.
Materials:
-
Cells co-expressing the CRF2 receptor and a tagged β-arrestin (e.g., using PathHunter® technology from DiscoveRx or similar).
-
Test ligands.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a microplate.
-
Ligand Addition: Add the test compounds to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. These reagents typically generate a chemiluminescent or fluorescent signal when β-arrestin is in close proximity to the receptor.
-
Signal Measurement: Read the signal on a plate reader.
-
Data Analysis: Quantify the signal as a measure of β-arrestin recruitment and determine the potency (EC50) of the ligand for this endpoint.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway downstream of CRF2 receptor activation.
Materials:
-
Cells expressing the CRF2 receptor.
-
Test ligands.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting reagents and equipment or an ELISA-based detection kit.
Procedure (Western Blotting):
-
Cell Treatment: Treat serum-starved cells with the test ligand for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against p-ERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the untreated control.
This in-depth guide provides a solid foundation for researchers and drug development professionals working on the Stresscopin/CRF2 receptor signaling cascade. The provided data, pathway diagrams, and experimental methodologies offer a comprehensive resource for designing and interpreting studies in this important area of research.
References
- 1. revvity.com [revvity.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. cells-online.com [cells-online.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroanatomy of Stresscopin: A Technical Guide to its Localization in the Central Nervous System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin (SCP), also known as Urocortin III (Ucn3), and the closely related Stresscopin-related peptide, or Urocortin II (Ucn2), are neuropeptides belonging to the corticotropin-releasing factor (CRF) family.[1][2][3][4] These peptides play a crucial role in the modulation of the stress response, anxiety, and various autonomic and neuroendocrine functions. Their biological effects are primarily mediated through the high-affinity binding to the Corticotropin-Releasing Factor Receptor 2 (CRF2), a G-protein coupled receptor.[1] Unlike CRF, which binds to both CRF1 and CRF2 receptors, Stresscopin and its related peptide are highly selective for the CRF2 receptor, making them valuable targets for therapeutic intervention in stress-related disorders. This technical guide provides a comprehensive overview of the localization of Stresscopin and its receptor in the central nervous system (CNS), detailing quantitative distribution, experimental methodologies for its study, and the key signaling pathways it modulates.
Quantitative Distribution of Stresscopin (Urocortin II & III) and CRF2 Receptor in the CNS
The expression of Stresscopin (Urocortin II and III) and the CRF2 receptor is not uniform throughout the CNS. It is concentrated in specific nuclei, particularly within the hypothalamus, amygdala, and brainstem, reflecting its role in the integration of stress and emotional responses.
Stresscopin (Urocortin II & III) mRNA and Peptide Distribution
In situ hybridization and immunohistochemistry studies have revealed a distinct distribution of Urocortin II and III. Urocortin II mRNA is prominently found in the paraventricular and arcuate nuclei of the hypothalamus, as well as the locus coeruleus in the brainstem. Urocortin III-positive neurons are predominantly located in the hypothalamus, particularly the median preoptic nucleus and the rostral perifornical area, and the medial amygdala.
| Brain Region | Urocortin II mRNA Expression | Urocortin III mRNA/Peptide Expression | Reference |
| Hypothalamus | |||
| Paraventricular Nucleus (PVN) | High | Moderate | |
| Arcuate Nucleus (ARC) | High | Low | |
| Median Preoptic Nucleus | Low | High | |
| Rostral Perifornical Area | Low | High | |
| Ventromedial Nucleus (VMH) | Low | High (fibers) | |
| Amygdala | |||
| Medial Amygdala (MeA) | Low | High | |
| Central Amygdala (CeA) | Moderate | Low | |
| Brainstem | |||
| Locus Coeruleus (LC) | High | Low | |
| Dorsal Raphe Nucleus (DRN) | Low | Moderate (fibers) | |
| Septum | |||
| Lateral Septum (LS) | Low | High (fibers) |
Table 1: Relative distribution of Urocortin II and Urocortin III in key regions of the rodent central nervous system. Expression levels are summarized from multiple studies and are represented as High, Moderate, or Low.
A study measuring immunoreactive Urocortin III in human brain tissue reported the following concentrations:
| Brain Region | Immunoreactive Urocortin III (pmol/g wet weight) |
| Pituitary | 2.72 ± 0.13 |
| Hypothalamus | 1.79 ± 0.23 |
Table 2: Quantitative measurement of immunoreactive Urocortin III in select human brain regions.
CRF2 Receptor Distribution
The distribution of the CRF2 receptor has been extensively studied using receptor autoradiography and in situ hybridization. High densities of CRF2 receptor binding sites and mRNA are found in the lateral septum, ventromedial hypothalamus, and various amygdaloid nuclei.
| Brain Region | CRF2 Receptor Binding Density / mRNA Expression | Reference |
| Hypothalamus | ||
| Ventromedial Nucleus (VMH) | High | |
| Paraventricular Nucleus (PVN) | Moderate | |
| Supraoptic Nucleus (SON) | Moderate | |
| Amygdala | ||
| Medial Amygdala (MeA) | Moderate | |
| Cortical Amygdaloid Nucleus | Moderate | |
| Septum | ||
| Lateral Septum (LS) | High | |
| Brainstem | ||
| Dorsal Raphe Nucleus (DRN) | Moderate | |
| Other | ||
| Choroid Plexus | High |
Table 3: Relative distribution of the CRF2 receptor in key regions of the rodent central nervous system. Expression levels are summarized from multiple studies and are represented as High, Moderate, or Low.
Quantitative receptor autoradiography studies in the human hippocampus have provided a framework for presenting receptor density data in fmol/mg protein, a methodology that can be applied to determine the absolute density of CRF2 receptors in various brain regions.
Experimental Protocols
The localization of Stresscopin and its receptor in the CNS is primarily investigated through three key techniques: immunohistochemistry (IHC), in situ hybridization (ISH), and receptor binding assays.
Immunohistochemistry (IHC) for Stresscopin (Urocortin III)
This protocol describes the detection of Urocortin III peptide in fixed brain tissue sections.
1. Tissue Preparation:
- Anesthetize the animal (e.g., adult male Sprague-Dawley rat) and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30%) in PBS at 4°C until the brain sinks.
- Freeze the brain and section coronally at 30-40 µm using a cryostat or freezing microtome.
- Store free-floating sections in a cryoprotectant solution at -20°C.
2. Staining Procedure:
- Rinse sections in PBS to remove the cryoprotectant.
- Perform antigen retrieval if necessary (e.g., by incubating in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes).
- Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 30 minutes.
- Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections with a primary antibody against Urocortin III (e.g., rabbit anti-UcnIII, at a dilution of 1:1000 to 1:20,000) in the blocking solution for 24-48 hours at 4°C.
- Wash sections extensively in PBS.
- Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.
- Wash sections in PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
- Wash sections in PBS.
- Visualize the signal by incubating in a solution containing diaminobenzidine (DAB) and H₂O₂ until the desired staining intensity is reached.
- Stop the reaction by rinsing with PBS.
- Mount the sections on slides, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip.
In Situ Hybridization (ISH) for CRF2 Receptor mRNA
This protocol describes the detection of CRF2 receptor mRNA in brain tissue sections using a digoxigenin (B1670575) (DIG)-labeled riboprobe.
1. Probe Preparation:
- Linearize a plasmid containing the cDNA for the CRF2 receptor.
- Synthesize a DIG-labeled antisense cRNA probe using an in vitro transcription kit with DIG-UTP.
- Purify the probe and verify its integrity.
2. Tissue Preparation:
- Prepare fresh-frozen brain sections (10-20 µm) using a cryostat and mount them on RNase-free slides.
- Fix the sections in 4% PFA in PBS for 10-15 minutes at room temperature.
- Wash in PBS.
- Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
- Dehydrate the sections through a series of ethanol concentrations and air dry.
3. Hybridization:
- Apply a hybridization buffer containing the DIG-labeled probe (e.g., 100-500 ng/mL) to the sections.
- Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.
4. Post-Hybridization Washes:
- Remove coverslips and perform a series of high-stringency washes in SSC buffer of decreasing concentrations to remove unbound probe.
- Treat with RNase A to remove non-specifically bound single-stranded probe.
5. Immunodetection:
- Block non-specific binding with a blocking solution (e.g., 2% normal sheep serum in maleic acid buffer with Tween-20).
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 2 hours at room temperature or overnight at 4°C.
- Wash the sections.
- Equilibrate in a detection buffer (e.g., Tris-HCl, pH 9.5).
- Visualize the signal by incubating in a solution containing NBT/BCIP until a purple precipitate forms.
- Stop the reaction by rinsing in a stop solution (e.g., Tris-EDTA buffer).
- Coverslip with an aqueous mounting medium.
Receptor Autoradiography for CRF2 Receptor
This protocol describes the localization of CRF2 receptor binding sites using a radiolabeled ligand.
1. Membrane Preparation:
- Homogenize dissected brain regions in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation.
- Resuspend the final pellet in an assay buffer and determine the protein concentration.
2. Binding Assay:
- Incubate brain sections or membrane homogenates with a radiolabeled CRF2 receptor-selective ligand (e.g., [¹²⁵I]-Sauvagine) at a concentration near its Kd.
- To determine non-specific binding, incubate a parallel set of samples with an excess of an unlabeled CRF2 receptor ligand.
- Incubate to equilibrium (e.g., 60-120 minutes at room temperature).
3. Separation of Bound and Free Ligand:
- For membrane homogenates, rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- For brain sections, wash the slides in cold buffer.
4. Detection:
- Measure the radioactivity on the filters or slides using a gamma counter or by exposing the slides to a phosphor imaging screen or X-ray film.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation binding experiments, perform the assay with increasing concentrations of the radioligand to determine the receptor density (Bmax) and ligand affinity (Kd).
- For competitive binding experiments, use a fixed concentration of radioligand and varying concentrations of a competing unlabeled ligand to determine the inhibitory constant (Ki).
Signaling Pathways and Visualizations
Activation of the CRF2 receptor by Stresscopin initiates several intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, CRF2 receptor activation can trigger other important pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.
Stresscopin-CRF2 Receptor Signaling Cascade
Caption: Stresscopin-CRF2 receptor signaling pathways.
Experimental Workflow for Immunohistochemistry
Caption: Immunohistochemistry experimental workflow.
Logical Relationship of Stresscopin System Components
Caption: Logical flow of Stresscopin system activation.
Conclusion
This technical guide has provided a detailed overview of the localization of Stresscopin (Urocortin II and III) and its specific receptor, CRF2, within the central nervous system. The compilation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows offers a valuable resource for researchers in neuroscience and drug development. A thorough understanding of the neuroanatomical and molecular basis of the Stresscopin system is paramount for the development of novel therapeutic strategies targeting stress-related psychiatric and neurological disorders. Further research focusing on the precise quantification of these components in the human brain and the elucidation of pathway-specific functional outcomes will be critical in translating these fundamental findings into clinical applications.
References
Stresscopin and its Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stresscopin (SCP), also known as Urocortin II (Ucn II), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family.[1][2] It functions as a highly selective agonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3] This document provides an in-depth technical overview of Stresscopin, its molecular interactions, and its modulatory role on the Hypothalamic-Pituitary-Adrenal (HPA) axis. Detailed signaling pathways, quantitative data on receptor binding and activation, and comprehensive experimental protocols are presented to facilitate further research and drug development in stress-related disorders.
Introduction to Stresscopin and the HPA Axis
The HPA axis is the central neuroendocrine system responsible for orchestrating the body's response to stress. The cascade is initiated by the hypothalamic release of CRF, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to trigger the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.
The CRF family of peptides, which includes CRF, Urocortin I, II (Stresscopin), and III, act through two G-protein coupled receptors: CRF1 and CRF2. While CRF1 receptor activation is primarily associated with the acute, anxiogenic stress response and ACTH release, the CRF2 receptor is implicated in mediating stress-coping mechanisms and the recovery phase of the stress response.
Stresscopin (Urocortin II) is a key endogenous ligand for the CRF2 receptor. Its expression in various regions of the central nervous system and peripheral tissues suggests a role in modulating the HPA axis and other physiological responses to stress. Understanding the precise interaction of Stresscopin with the HPA axis is crucial for developing novel therapeutics for stress-related pathologies.
Molecular Interaction and Signaling Pathway
Stresscopin exerts its biological effects by selectively binding to and activating the CRF2 receptor, a Class B G-protein coupled receptor (GPCR). This interaction initiates a well-defined intracellular signaling cascade.
Upon binding of Stresscopin to the CRF2 receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.
Figure 1: Stresscopin-CRF2 Receptor Signaling Pathway.
Quantitative Data on Stresscopin-CRF2 Receptor Interaction
The binding affinity and functional potency of Stresscopin for the CRF2 receptor have been characterized in various studies. The following tables summarize key quantitative data.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Assay Type |
| Stresscopin (Ucn II) | Human CRF2α | ~0.5 - 2.0 | Radioligand Binding |
| Stresscopin (Ucn II) | Rat CRF2α | ~0.6 - 2.5 | Radioligand Binding |
| CRF | Human CRF2α | ~1.0 - 5.0 | Radioligand Binding |
Table 1: Comparative Binding Affinities for the CRF2 Receptor.
| Ligand | Receptor | Functional Potency (EC50, nM) | Assay Type |
| Stresscopin (Ucn II) | Human CRF2α | ~0.1 - 1.0 | cAMP Accumulation |
| Stresscopin (Ucn II) | Rat CRF2α | ~0.2 - 1.5 | cAMP Accumulation |
| CRF | Human CRF2α | ~0.5 - 5.0 | cAMP Accumulation |
Table 2: Functional Potency of Ligands at the CRF2 Receptor.
Interaction with the HPA Axis
Stresscopin's interaction with the HPA axis is complex and appears to be modulatory rather than directly stimulatory in the same manner as CRF at the CRF1 receptor. Studies suggest that Stresscopin and the CRF2 receptor system act to regulate and potentially dampen the HPA axis response, contributing to stress adaptation and recovery.
-
Central Effects: Within the hypothalamus, Stresscopin can influence the expression and release of primary secretagogues like CRF and arginine vasopressin (AVP), thereby modulating the signal to the pituitary.
-
Pituitary and Adrenal Levels: Unlike CRF acting on CRF1 receptors, direct administration of selective CRF2 agonists like Stresscopin does not typically cause a robust release of ACTH. This indicates that the primary role of Stresscopin is not to initiate the HPA cascade.
-
Feedback Mechanisms: The CRF2 receptor system may be involved in the negative feedback loop of the HPA axis, where glucocorticoids regulate their own production by acting on the hypothalamus and pituitary.
Figure 2: Modulatory Role of Stresscopin on the HPA Axis.
Experimental Protocols
Protocol for cAMP Accumulation Assay
This protocol outlines a method to quantify the ability of Stresscopin to stimulate cAMP production in cells expressing the CRF2 receptor.
-
Cell Culture:
-
Culture HEK293 or CHO cells stably transfected with the human CRF2 receptor gene in appropriate media (e.g., DMEM with 10% FBS).
-
Plate cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 20 µL of stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Prepare serial dilutions of Stresscopin and control compounds in stimulation buffer.
-
Add 5 µL of the compound dilutions to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.
-
For HTRF, add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to 620 nm.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Endogenous Ligands of the Human CRF2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous ligands targeting the human Corticotropin-Releasing Factor 2 (CRF2) receptor. The document details the binding affinities and functional potencies of these ligands, outlines experimental protocols for their characterization, and illustrates the primary signaling pathway activated upon their binding.
Core Endogenous Ligands
The human CRF2 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress, as well as in cardiovascular and metabolic regulation.[1][2] Its activity is modulated by a family of structurally related peptide hormones. The primary endogenous ligands for the human CRF2 receptor are Urocortin II (also known as Stresscopin-Related Peptide) and Urocortin III (also known as Stresscopin).[3][4][5] While Urocortin I binds with high affinity to both CRF1 and CRF2 receptors, Urocortin II and III exhibit marked selectivity for the CRF2 receptor.[6][7]
Quantitative Ligand Binding and Functional Data
The binding affinities (Ki) and functional potencies (EC50) of these endogenous ligands for the human CRF2 receptor subtypes (CRF2α and CRF2β) are summarized below. This data is critical for understanding the specific interactions and downstream effects of each ligand.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Accumulation |
| Urocortin I | human CRF2α | 0.62 (0.14–2.8)[6] | 0.063 (0.014–0.28)[6] |
| human CRF2β | - | 0.087 (0.017–0.43)[6] | |
| Urocortin II | human CRF2α | 0.50 (0.22–1.16)[6] | 0.26 (0.11–0.61)[6] |
| human CRF2β | - | 0.42 (0.16–1.1)[6] | |
| Urocortin III | human CRF2α | 13.5 (9.2–19.7)[6] | 0.16 (0.09–0.28)[6] |
| human CRF2β | - | 0.12 (0.06–0.20)[6] |
Note: Data is presented as mean with range in parentheses where available. The variability in reported values can be attributed to different experimental systems and conditions.
Signaling Pathways
Upon agonist binding, the CRF2 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a cellular response.[1][3]
Experimental Protocols
Detailed methodologies for characterizing the interaction of endogenous ligands with the human CRF2 receptor are provided below. These protocols are foundational for research in this area.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled endogenous ligands for the CRF2 receptor using [¹²⁵I]-Tyr-sauvagine as the radioligand.[8][9]
Materials:
-
Cells or tissues expressing the human CRF2 receptor.
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Tyr-sauvagine.
-
Unlabeled endogenous ligands (Urocortin I, II, III).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, [¹²⁵I]-Tyr-sauvagine (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol describes a cell-based functional assay to measure the potency (EC50) of endogenous ligands in stimulating cAMP production via the CRF2 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10][11]
Materials:
-
A cell line stably expressing the human CRF2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
384-well white microplates.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Endogenous ligands (Urocortin I, II, III).
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the CRF2 receptor-expressing cells under standard conditions.
-
Harvest the cells and seed them into a 384-well white microplate at an optimized density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Ligand Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate for 30 minutes at room temperature.
-
Add varying concentrations of the endogenous ligands to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well. This step both lyses the cells and initiates the detection reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the ligand to generate a dose-response curve.
-
Determine the EC50 value from the curve using non-linear regression analysis.
-
References
- 1. Urocortin II - Wikipedia [en.wikipedia.org]
- 2. Urocortins and corticotropin releasing factor type 2 receptors in the hypothalamus and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new functional isoform of the human CRF2 receptor for corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
The Stresscopin Precursor Protein: A Technical Guide to Post-Translational Processing and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin, also known as Urocortin 3 (Ucn3), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family. It plays a crucial role in the modulation of the stress response, energy homeostasis, and pancreatic islet function. Unlike many other peptide hormones, the post-translational processing of the stresscopin precursor protein is atypical, making it a subject of significant interest in the fields of endocrinology and neurobiology. This technical guide provides an in-depth overview of the stresscopin precursor protein, its unique post-translational processing, and its downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific disciplines.
Quantitative Data Summary
The following tables summarize key quantitative data related to the human stresscopin precursor protein and the mature stresscopin peptide.
| Parameter | Human Pro-Stresscopin (pro-Urocortin 3) | Reference |
| Amino Acid Length | 161 | [1][2] |
| Molecular Weight (Da) | ~17961 | |
| UniProt Accession | Q969E3 | [3] |
Table 1: Properties of the Human Stresscopin Precursor Protein.
| Parameter | Human Stresscopin (Urocortin 3) | Reference |
| Amino Acid Length | 38 or 41 (38 is more prevalent) | [2] |
| Molecular Weight (Da) of 38 aa form | ~4138 | |
| Cleavage Site from Precursor | Single Lysine (B10760008) (K119) | [1][4] |
| Post-translational Modification | C-terminal amidation | [3] |
Table 2: Properties of the Mature Human Stresscopin Peptide.
| Tissue | UCN3 mRNA Expression (Median TPM - GTEx v8) |
| Pancreas | 135.58 |
| Pituitary | 3.56 |
| Small Intestine (Terminal Ileum) | 1.85 |
| Stomach | 0.94 |
| Adrenal Gland | 0.48 |
| Colon (Transverse) | 0.47 |
| Brain (Hypothalamus) | 0.38 |
| Brain (Amygdala) | 0.25 |
| Heart (Atrial Appendage) | 0.15 |
| Kidney (Cortex) | 0.11 |
Table 3: Urocortin 3 (UCN3) mRNA Expression in Human Tissues. Data sourced from the Genotype-Tissue Expression (GTEx) project.[5][6][7][8] TPM = Transcripts Per Million.
Post-Translational Processing of the Stresscopin Precursor
The conversion of the 161-amino acid pro-stresscopin into the biologically active 38- or 41-amino acid peptide is a critical step in its function.[1][2] Unlike many other neuropeptides that are processed at consensus dibasic cleavage sites (e.g., Lys-Arg or Arg-Arg), stresscopin's maturation involves cleavage at a single basic residue, a lysine at position 119 in the human precursor.[1][4] This atypical cleavage highlights the potential involvement of a distinct set of prohormone convertases or a unique enzymatic environment. Following cleavage, the mature peptide undergoes C-terminal amidation, a common post-translational modification that is often essential for the biological activity of neuropeptides.[3]
Signaling Pathway
Stresscopin exerts its biological effects by selectively binding to the Corticotropin-Releasing Factor Receptor 2 (CRFR2), a G-protein coupled receptor.[2] This interaction initiates a downstream signaling cascade.
Upon binding of stresscopin to CRFR2, the associated Gs protein is activated. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates several downstream effectors, including Protein Kinase A (PKA), the Mitogen-Activated Protein Kinase (MAPK) pathway, and Protein Kinase C (PKC).[9][10] These signaling cascades ultimately lead to the phosphorylation of target proteins, such as the transcription factor CREB, and modulate gene expression and cellular responses, including insulin secretion and anxiety-like behaviors.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.
Experimental Workflow: Identification of Post-Translational Cleavage Sites
The following diagram illustrates a typical workflow for identifying the post-translational cleavage sites of a neuropeptide precursor like pro-stresscopin.
This workflow begins with the extraction and purification of proteins from a source known to express pro-stresscopin. The purified protein is then subjected to enzymatic digestion, and the resulting peptides are analyzed by LC-MS/MS. The acquired mass spectra are then searched against the known amino acid sequence of pro-stresscopin to identify the peptides and pinpoint the exact cleavage sites.
Radioimmunoassay (RIA) for Stresscopin Quantification
This protocol outlines a competitive RIA for measuring stresscopin levels in plasma or tissue extracts.
Materials:
-
Anti-stresscopin primary antibody
-
¹²⁵I-labeled stresscopin (tracer)
-
Stresscopin standard
-
Goat anti-rabbit IgG (secondary antibody)
-
Normal Rabbit Serum (NRS)
-
RIA Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.05% Triton X-100 and 0.1% BSA)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the stresscopin standard in RIA buffer (e.g., ranging from 1 to 1000 pg/tube).
-
Assay Setup: In duplicate tubes, add 100 µL of standard, sample, or quality control.
-
Add 100 µL of diluted anti-stresscopin primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Vortex all tubes and incubate for 24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-labeled stresscopin (approximately 10,000 cpm) to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
Precipitation: Add 100 µL of a pre-mixed solution of goat anti-rabbit IgG and NRS to all tubes except the "total counts" tube.
-
Vortex and incubate for 90 minutes at room temperature.
-
Add 1 mL of cold PEG solution and vortex.
-
Centrifuge at 3000 x g for 20 minutes at 4°C.
-
Measurement: Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard. Determine the concentration of stresscopin in the samples by interpolating their binding values on the standard curve.[11][12][13][14]
Immunohistochemistry (IHC) for Stresscopin Localization in Pancreatic Tissue
This protocol describes the localization of stresscopin in formalin-fixed, paraffin-embedded pancreatic sections.
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Anti-stresscopin primary antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated sodium citrate buffer and incubate at 95-100°C for 20 minutes. Allow to cool for 20 minutes.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity. Wash with PBS (2 x 5 min).
-
Blocking: Incubate with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-stresscopin primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash with PBS (3 x 5 min).
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash with PBS (3 x 5 min).
-
Signal Amplification: Incubate with ABC reagent for 30 minutes.
-
Washing: Wash with PBS (3 x 5 min).
-
Detection: Incubate with DAB substrate until the desired brown color develops.
-
Counterstaining: Briefly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine under a light microscope.[15][16][17][18]
Western Blot for CRFR2 Detection
This protocol is for the detection of the stresscopin receptor, CRFR2, in cell lysates.
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-CRFR2 primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CRFR2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane with TBST (3 x 5 min).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 x 5 min).
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[19][20][21][22]
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the Ucn3 Gene Promoter
This protocol is for identifying transcription factors that bind to the promoter region of the Ucn3 gene.
Materials:
-
Cells expressing the transcription factor of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
PCR reagents for qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an antibody against the transcription factor of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the Ucn3 gene promoter to quantify the enrichment of this region.[23][24][25]
Conclusion
The stresscopin precursor protein and its mature peptide, Urocortin 3, represent a fascinating system for studying neuropeptide biology. Its atypical post-translational processing and its significant roles in stress and metabolic regulation make it a compelling target for further research and potential therapeutic development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to facilitate and inspire future investigations into this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational approaches for identifying neuropeptides: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Cell type-specific chromatin immunoprecipitation from multicellular complex samples using BiTS-ChIP | The Furlong Laboratory [furlonglab.embl.de]
- 5. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical traits impacting human tissue transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. phoenixbiotech.net [phoenixbiotech.net]
- 15. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urocortin 3 Marks Mature Human Primary and Embryonic Stem Cell-Derived Pancreatic Alpha and Beta Cells | PLOS One [journals.plos.org]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. bosterbio.com [bosterbio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Stresscopin (Urocortin 3) Peptide Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin, also known as Urocortin 3 (UCN3), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family.[1][2] It is a highly selective endogenous ligand for the type 2 corticotropin-releasing factor receptor (CRFR2), playing a crucial role in mediating stress-coping responses, appetite regulation, and cardiovascular function.[1][3][4] The specific interaction with CRFR2 makes Stresscopin and its signaling pathway a significant area of interest for therapeutic intervention in stress-related disorders and cardiovascular diseases. This technical guide provides an in-depth analysis of the evolutionary conservation of the Stresscopin peptide sequence, details key experimental protocols for its study, and visualizes its signaling pathway and the experimental workflow for conservation analysis.
Data Presentation: Evolutionary Conservation of Stresscopin (Urocortin 3)
The amino acid sequence of Stresscopin exhibits a remarkable degree of conservation across vertebrate evolution, highlighting its fundamental physiological importance. The mature peptide, typically 38-40 amino acids in length, shows high sequence identity among mammals and is well-conserved in other vertebrate classes.[5]
| Species | Class | Mature Peptide Sequence | Length (aa) | % Identity to Human |
| Homo sapiens (Human) | Mammalia | FTLSLDVPTNIMNLLFNIAKAKNLRAQAAANAHLMAQI | 38 | 100% |
| Mus musculus (Mouse) | Mammalia | FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI | 38 | 90% |
| Rattus norvegicus (Rat) | Mammalia | FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI | 38 | 90% |
| Gallus gallus (Chicken) | Aves | FTLSIDVPTNIMNLLFNIAKAKNLRAQAAANAHLMAQI | 38 | 93% |
| Xenopus tropicalis (Frog) | Amphibia | FTLSIDVPTNIMNLLFNIAKAKNLRAQAAANAHLMAQI | 38 | 88% |
| Danio rerio (Zebrafish) | Actinopterygii | -TISLDVPPNIMNLLYNIAKAKNLRAQAAANAHLMAQI | 38 | 79% |
Note: The zebrafish sequence is for a Urocortin 3-like peptide.[6] The N-terminal residue is absent in the available sequence data.
Experimental Protocols
Peptide Sequence Alignment and Phylogenetic Analysis
Objective: To determine the degree of sequence conservation and infer the evolutionary relationships of Stresscopin orthologs.
Methodology: Multiple Sequence Alignment (MSA) using ClustalW
-
Sequence Retrieval: Obtain Stresscopin (Urocortin 3) amino acid sequences for the species of interest from protein databases such as UniProt or NCBI GenBank.
-
Input Sequences: Input the retrieved sequences in FASTA format into the ClustalW software or a web-based server.
-
Alignment Parameters:
-
Pairwise Alignment: Select the "Slow/Accurate" alignment option, which uses the full dynamic programming algorithm.
-
Multiple Alignment:
-
Gap Opening Penalty: Set to a default value (e.g., 10).
-
Gap Extension Penalty: Set to a default value (e.g., 0.2).
-
Protein Weight Matrix: Select a suitable matrix, such as BLOSUM or PAM series. For closely related sequences, a matrix like BLOSUM62 is appropriate.
-
-
-
Execution: Run the alignment. The output will display the aligned sequences, highlighting conserved residues.
-
Analysis: Manually inspect the alignment for conserved regions and substitutions. Calculate pairwise percentage identities to quantify the degree of conservation.
Methodology: Phylogenetic Tree Construction
-
Alignment Input: Use the generated multiple sequence alignment as the input file for phylogenetic analysis software (e.g., MEGA, PHYLIP).
-
Phylogenetic Method Selection: Choose a statistical method for tree inference. Common methods include:
-
Maximum Likelihood (ML): Infers a tree based on a model of evolution that maximizes the likelihood of observing the given sequence data.
-
Neighbor-Joining (NJ): A distance-matrix method that builds a tree by progressively clustering the most closely related sequences.
-
-
Substitution Model: Select an appropriate amino acid substitution model (e.g., JTT, WAG) based on statistical tests (e.g., likelihood ratio tests) available in the software.
-
Bootstrap Analysis: Perform bootstrap resampling (typically 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree.
-
Tree Visualization: Visualize and interpret the resulting phylogenetic tree, where branch lengths represent evolutionary distance.
Radioligand Receptor Binding Assay for CRFR2
Objective: To determine the binding affinity of Stresscopin or its analogs to the CRFR2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRFR2 (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [¹²⁵I]-labeled Urocortin 1 or a specific CRFR2 ligand.
-
Unlabeled Stresscopin (for competition binding).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing CRFR2 in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value for the receptor).
-
Increasing concentrations of unlabeled Stresscopin (for competition assay) or buffer alone (for total binding).
-
For non-specific binding, add a high concentration of an unlabeled CRFR2 ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki (inhibitory constant).
Functional Assay: cAMP Accumulation
Objective: To measure the functional activity of Stresscopin at the CRFR2 by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human CRFR2 (e.g., HEK293 or CHO cells).
-
Stresscopin or other test compounds.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Protocol:
-
Cell Culture: Plate the CRFR2-expressing cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Stresscopin or test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.
Mandatory Visualizations
References
- 1. Urocortin III - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. abbiotec.com [abbiotec.com]
- 4. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial and temporal expression profiles of urocortin 3 mRNA in the brain of the chicken (Gallus gallus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Urocortin III: A Comprehensive Technical Overview of its Discovery and Characterization as a Selective CRF2 Receptor Agonist
This technical guide provides an in-depth exploration of the discovery, characterization, and selective agonist activity of Urocortin III (Ucn III) at the Corticotropin-Releasing Factor 2 (CRF2) receptor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the CRF system and the therapeutic potential of selective CRF2 receptor modulation.
Introduction to the Corticotropin-Releasing Factor (CRF) System
The corticotropin-releasing factor (CRF) family of neuropeptides plays a crucial role in orchestrating endocrine, autonomic, and behavioral responses to stress.[1][2] This family includes CRF and the urocortins (Ucn I, Ucn II, and Ucn III), which exert their effects by binding to two main types of G protein-coupled receptors: the CRF1 and CRF2 receptors.[1][2][3] Prior to the discovery of Urocortin III, the known mammalian ligands exhibited varying degrees of selectivity for these two receptor subtypes. The identification of a highly selective endogenous ligand for the CRF2 receptor was a significant advancement in the field, opening new avenues for research into the specific physiological roles of CRF2 and the development of targeted therapeutics.
The Discovery of Urocortin III
Urocortin III was identified through a combination of in-silico database mining and molecular cloning techniques.[1][3][4] Researchers searching public human genome databases identified a partial expressed sequence tag (EST) clone that showed significant sequence identity to other members of the urocortin family.[1][3][4] Based on this human EST sequence, primers were designed to isolate a full-length human genomic clone.[1][3][4] This clone was found to encode a precursor protein that, upon proteolytic cleavage, would yield a putative 38-amino acid mature peptide, structurally related to other CRF family members.[1][5]
Subsequently, a probe based on the human sequence was used to screen a mouse genomic library, leading to the cloning of the mouse ortholog of Urocortin III.[1][3][4] Human and mouse Urocortin III share a 90% amino acid identity in the mature peptide region.[1][3][4]
Quantitative Analysis of Receptor Binding and Functional Activity
Pharmacological studies were conducted to determine the binding affinity and functional potency of Urocortin III at both CRF1 and CRF2 receptors. These studies unequivocally demonstrated that Urocortin III is a highly selective agonist for the CRF2 receptor.[1][3][6]
Table 1: Binding Affinities of Urocortin III and Related Peptides for CRF Receptors
| Peptide | Receptor | Ki (nM) |
| Human Urocortin III | Human CRF1 | >1000 |
| Rat CRF2α | 21.7 | |
| Rat CRF2β | 13.5 | |
| Mouse Urocortin III | Human CRF1 | >1000 |
| Mouse CRF2β | 1.8 | |
| Rat/Human CRF | Human CRF1 | 1.4 |
| Rat CRF2α | 37 | |
| Rat CRF2β | 31 | |
| Rat Urocortin I | Human CRF1 | 0.4 |
| Rat CRF2α | 2.0 | |
| Rat CRF2β | 1.0 |
Data compiled from Lewis et al. (2001) and other sources.
Table 2: Functional Potency of Urocortin III and Related Peptides in Stimulating cAMP Production
| Peptide | Cell Line (Receptor) | EC50 (nM) |
| Human Urocortin III | CHO (Rat CRF2α) | 0.16 |
| CHO (Mouse CRF2β) | 0.12 | |
| AtT-20 (endogenous Mouse CRF1) | >100 | |
| Mouse Urocortin III | A7r5 (endogenous Rat CRF2) | 3.7 |
| AtT-20 (endogenous Mouse CRF1) | >100 | |
| Rat/Human CRF | AtT-20 (endogenous Mouse CRF1) | 0.3 |
| Rat Urocortin I | AtT-20 (endogenous Mouse CRF1) | 0.08 |
Data compiled from Lewis et al. (2001) and other sources.
Experimental Protocols
-
Identification of Human Urocortin III: A partial human EST clone with sequence homology to known urocortins was identified in a public genome database.
-
Isolation of Full-Length Human Genomic DNA: Primers were designed based on the EST sequence and used to amplify the full-length gene from human genomic DNA.
-
Cloning of Mouse Urocortin III: A 144-bp probe corresponding to the mature peptide region of human Urocortin III was generated.[3] This probe was used to screen a mouse genomic λFIXII library under low stringency hybridization conditions.[3] A full-length mouse genomic clone was identified and sequenced.[3]
-
Verification of Expression: Reverse transcription-polymerase chain reaction (RT-PCR) was performed with primers based on the mouse sequence to confirm the expression of the gene in mouse brain tissue.[3]
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing either the human CRF1, rat CRF2α, or mouse CRF2β receptor were cultured. Cell membranes were harvested by homogenization and centrifugation.
-
Radioligand Binding: Competition binding assays were performed using a radiolabeled non-selective CRF ligand (e.g., [125I]Tyr0-Sauvagine).
-
Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of unlabeled competitor peptides (e.g., Urocortin III, CRF, Urocortin I).
-
Data Analysis: The amount of bound radioactivity was measured, and the inhibition constant (Ki) for each competitor peptide was calculated using non-linear regression analysis.
-
Cell Culture: Cells stably expressing the desired CRF receptor subtype (e.g., CHO cells) or cells endogenously expressing the receptors (e.g., A7r5 smooth muscle cells for CRF2) were plated in multi-well plates.[4]
-
Stimulation: Cells were incubated with various concentrations of Urocortin III or other CRF-related peptides in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a commercially available cAMP assay kit, typically based on radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves were generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) were determined using non-linear regression.
Visualization of Signaling and Experimental Logic
The binding of Urocortin III to the CRF2 receptor, a Gs-coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
Caption: Urocortin III signaling through the CRF2 receptor.
The selectivity of Urocortin III for the CRF2 receptor was established by comparing its binding and functional activity at both CRF1 and CRF2 receptors.
Caption: Workflow for establishing Urocortin III's CRF2 selectivity.
Conclusion
The discovery of Urocortin III as a potent and selective endogenous agonist for the CRF2 receptor was a landmark finding in neuroendocrinology and pharmacology.[1][3][4][6] This discovery has provided a critical tool for dissecting the specific physiological and pathophysiological roles of the CRF2 receptor, distinct from those of the CRF1 receptor. The high selectivity of Urocortin III has paved the way for more targeted research into the involvement of the CRF2 pathway in various processes, including the stress response, cardiovascular function, and metabolism, and it continues to inform the development of novel therapeutic agents targeting this system.
References
- 1. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urocortin III - Wikipedia [en.wikipedia.org]
- 6. Urocortin III-Immunoreactive Projections in Rat Brain: Partial Overlap with Sites of Type 2 Corticotrophin-Releasing Factor Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stresscopin CRF2 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin, also known as Urocortin III, is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family. It has been identified as a highly selective endogenous ligand for the Corticotropin-Releasing Factor 2 (CRF2) receptor, a G-protein coupled receptor (GPCR) involved in the regulation of stress-coping behaviors, appetite, and cardiovascular function.[1][2][3] Unlike other members of the CRF family, such as CRF itself and Urocortin I, which bind to both CRF1 and CRF2 receptors, Stresscopin's selectivity for the CRF2 receptor makes it and its analogs valuable tools for elucidating the specific physiological roles of this receptor subtype and for the development of targeted therapeutics.[1][2]
Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. Competition binding assays, in particular, are employed to determine the affinity of an unlabeled ligand (in this case, Stresscopin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. This document provides a detailed protocol for a Stresscopin CRF2 receptor competition binding assay, a summary of binding affinity data, and visualizations of the associated signaling pathway and experimental workflow.
Data Presentation
Table 1: Binding Affinity of Stresscopin (Urocortin III) for CRF2 Receptors
The following table summarizes the binding affinities (Ki) of human and mouse Stresscopin (Urocortin III) for different CRF2 receptor subtypes as determined in competition binding assays. The inhibitor constant (Ki) is a measure of the affinity of the ligand for the receptor; a lower Ki value indicates a higher affinity.
| Ligand | Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human Urocortin III | Human CRF2α | [¹²⁵I]Sauvagine | Ltk- cells | >100 | Lewis et al., 2001 |
| Human Urocortin III | Rat CRF2α | [¹²⁵I]Sauvagine | Ltk- cells | 40 ± 8 | Lewis et al., 2001 |
| Human Urocortin III | Mouse CRF2β | [¹²⁵I]Sauvagine | Ltk- cells | >100 | Lewis et al., 2001 |
| Mouse Urocortin III | Human CRF2α | [¹²⁵I]Sauvagine | Ltk- cells | 11 ± 1 | Lewis et al., 2001 |
| Mouse Urocortin III | Rat CRF2α | [¹²⁵I]Sauvagine | Ltk- cells | 1.8 ± 0.3 | Lewis et al., 2001 |
| Mouse Urocortin III | Mouse CRF2β | [¹²⁵I]Sauvagine | Ltk- cells | 15 ± 2 | Lewis et al., 2001 |
| Mouse Urocortin III | Mouse CRF2β | Not Specified | Not Specified | 14 | Jahn et al., 2004[4] |
Experimental Protocols
This section details the methodology for a radioligand competition binding assay to determine the affinity of Stresscopin for the CRF2 receptor. The protocol is based on established methods for GPCR binding assays.[5]
I. Preparation of Cell Membranes Expressing CRF2 Receptors
-
Cell Culture: Culture cells stably expressing the human or rodent CRF2 receptor (e.g., HEK293, CHO, or Ltk- cells) to confluency.
-
Harvesting: Scrape the cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Storage: Resuspend the final membrane pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
II. Radioligand Competition Binding Assay
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% bovine serum albumin (BSA), adjusted to pH 7.4.
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of diluted cell membranes (containing 10-50 µg of protein), 50 µL of assay buffer, and 50 µL of the radioligand (e.g., [¹²⁵I]Tyr-sauvagine at a concentration near its Kd, typically 0.1-0.3 nM).
-
Non-specific Binding (NSB): Add 150 µL of diluted cell membranes, 50 µL of a high concentration of a non-radiolabeled CRF2 ligand (e.g., 1 µM unlabeled sauvagine (B13155) or astressin) to saturate the receptors, and 50 µL of the radioligand.
-
Competition Binding: Add 150 µL of diluted cell membranes, 50 µL of varying concentrations of unlabeled Stresscopin (typically ranging from 1 pM to 10 µM), and 50 µL of the radioligand.
-
-
Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature (or 30°C) to reach equilibrium.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Use a cell harvester to rapidly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a beta or gamma counter.
III. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Stresscopin concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software program (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of Stresscopin that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the CRF2 receptor.
-
-
Mandatory Visualization
Caption: CRF2 receptor signaling pathway activated by Stresscopin.
Caption: Experimental workflow for the Stresscopin CRF2 receptor binding assay.
References
- 1. Urocortin III - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Human Stresscopin in Plasma using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin, also known as Urocortin III (Ucn3), is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family.[1][2] It plays a crucial role in the physiological response to stress and is involved in the regulation of the cardiovascular and gastrointestinal systems.[1] Unlike other members of the CRF family, Stresscopin is a highly selective agonist for the corticotropin-releasing factor type 2 receptor (CRFR2).[2][3] This specificity makes it a key target for research into stress-related disorders, cardiovascular diseases, and metabolic conditions.[1][4] Accurate quantification of Stresscopin in human plasma is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the CRFR2 pathway.
This document provides a detailed protocol for the quantification of human Stresscopin in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Assay Principle
The human Stresscopin ELISA is a sandwich immunoassay designed for the quantitative measurement of Stresscopin in plasma. The principle of the assay involves the capture of Stresscopin from the sample by an antibody pre-coated onto a microplate. A second, biotinylated antibody specific for Stresscopin is then added, which binds to the captured Stresscopin. Following a wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of Stresscopin present in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Signaling Pathway of Stresscopin
Stresscopin exerts its biological effects by selectively binding to and activating the Corticotropin-Releasing Factor Receptor 2 (CRFR2), a G-protein coupled receptor.[2][3] This interaction primarily leads to the activation of the adenylyl cyclase signaling cascade, resulting in an increase in intracellular cyclic AMP (cAMP).[5] This signaling pathway is implicated in a variety of cellular responses, including the regulation of cardiac function and stress-coping mechanisms.
Experimental Workflow
The following diagram outlines the major steps in the quantification of human Stresscopin in plasma using the ELISA method.
Materials and Reagents
-
Human Stresscopin ELISA Kit (e.g., Cusabio CSB-EL025553HU, Assay Genie HUFI00509 or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Absorbent paper
-
Tubes for sample and standard dilution
Protocols
Plasma Sample Collection and Preparation
-
Blood Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifugation : Centrifuge the collected blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Separation : Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene (B1209903) tubes.
-
Storage : Aliquot the plasma to avoid repeated freeze-thaw cycles. Store samples at -80°C until use.
Reagent Preparation
-
Wash Buffer : Dilute the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.
-
Standards : Reconstitute the lyophilized standard with the provided standard diluent to create the stock solution. Perform serial dilutions to generate the standard curve as per the kit protocol.
-
Biotinylated Detection Antibody and Streptavidin-HRP : Prepare working solutions by diluting the concentrated reagents in their respective diluents shortly before use.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, blank, and plasma sample to the appropriate wells of the microplate.
-
Cover the plate and incubate at 37°C for 90 minutes.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of diluted wash buffer per well.
-
Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate at 37°C for 60 minutes.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Repeat the wash step, this time washing five times.
-
Add 90 µL of TMB Substrate solution to each well.
-
Incubate the plate at room temperature in the dark for 10-20 minutes.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.
Data Analysis
-
Standard Curve : Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. A four-parameter logistic (4-PL) curve fit is recommended.
-
Concentration Calculation : Use the standard curve to determine the concentration of Stresscopin in the plasma samples. Remember to multiply the calculated concentration by the dilution factor if samples were diluted.
Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a human Stresscopin ELISA kit. (Note: These values are examples and may vary between different kit manufacturers. Always refer to the kit-specific manual for precise data).
| Parameter | Value |
| Detection Range | 6.25 - 400 pg/mL |
| Sensitivity | 1.56 pg/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 10% |
| Sample Type | Serum, Plasma, Tissue Homogenates |
| Sample Volume | 50 - 100 µL |
| Assay Time | 3 - 5 hours |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of liquid from wells. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |
| Incorrect incubation times/temperatures | Adhere strictly to the protocol's incubation parameters. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Calibrate pipettes and use proper pipetting technique. | |
| High variability between duplicates | Inconsistent pipetting | Ensure consistent pipetting technique. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use. |
References
Application Notes: In Vitro Knockdown of Stresscopin (Urocortin 3) Gene Using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stresscopin (SCP), also known as Urocortin 3 (UCN3), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family. It is an endogenous and selective ligand for the corticotropin-releasing factor receptor type 2 (CRFR2). The Stresscopin/CRFR2 signaling pathway is implicated in a variety of physiological processes, including the modulation of the stress response, cardiovascular function, and metabolic homeostasis. In the cardiovascular system, UCN3 has been shown to have cardioprotective effects, making it a potential therapeutic target for cardiac disorders.
RNA interference (RNAi) is a powerful tool for investigating gene function. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce the degradation of a specific target mRNA, leading to a potent and specific knockdown of the corresponding protein. The in vitro knockdown of the Stresscopin gene (Ucn3) in a relevant cell model, such as the H9c2 rat cardiomyocyte cell line, allows for the elucidation of its role in cellular signaling pathways and the identification of potential downstream targets. These application notes provide a comprehensive protocol for the siRNA-mediated knockdown of Stresscopin in H9c2 cells, followed by the analysis of gene and protein expression.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| H9c2(2-1) cells | ATCC | CRL-1446 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Pre-designed siRNA for rat Ucn3 | Thermo Fisher Scientific | AM16708 |
| Scrambled negative control siRNA | Thermo Fisher Scientific | AM4611 |
| Lipofectamine® RNAiMAX Transfection Reagent | Invitrogen | 13778150 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| SuperScript™ IV VILO™ Master Mix | Invitrogen | 11756050 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
| Ucn3 specific qPCR primers | Integrated DNA Technologies | Custom order |
| GAPDH specific qPCR primers | Integrated DNA Technologies | Custom order |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Rabbit anti-Urocortin 3 polyclonal antibody | Thermo Fisher Scientific | BS-2786R |
| Goat anti-rabbit IgG (H+L) HRP-conjugated secondary antibody | Invitrogen | 31460 |
| SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |
Experimental Protocols
H9c2 Cell Culture
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
siRNA Transfection
-
Twenty-four hours prior to transfection, seed H9c2 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute 30 pmol of either Ucn3 siRNA or scrambled control siRNA in 150 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in 150 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 300 µL siRNA-lipid complex to each well containing cells and 2.7 mL of fresh, antibiotic-free medium.
-
Incubate the cells for 48 hours at 37°C before proceeding to gene and protein expression analysis.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Lyse the cells in the 6-well plate by adding 1 mL of TRIzol™ Reagent per well and passing the cell lysate several times through a pipette.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using the SuperScript™ IV VILO™ Master Mix according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix using PowerUp™ SYBR™ Green Master Mix. For a 20 µL reaction, use 10 µL of Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
The primer sequences for rat Ucn3 are:
-
Forward: 5'-CGAAGTCCCTCTCACACCTGGTT-3'
-
Reverse: 5'-CGGCAAACGGACAGAAGCATT-3'[1]
-
-
The primer sequences for the rat GAPDH housekeeping gene are:
-
Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3'
-
Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions: 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with 150 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (Rabbit anti-Urocortin 3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (Goat anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
-
Data Presentation
Table 1: qPCR Analysis of Ucn3 mRNA Expression
| Treatment Group | Average Ct (Ucn3) | Average Ct (GAPDH) | ΔCt (Ct_Ucn3 - Ct_GAPDH) | ΔΔCt (ΔCt_siUcn3 - ΔCt_scrambled) | Fold Change (2^-ΔΔCt) | Knockdown Efficiency (%) |
| Scrambled Control | 24.5 | 18.2 | 6.3 | 0 | 1.00 | 0 |
| Ucn3 siRNA | 27.8 | 18.3 | 9.5 | 3.2 | 0.11 | 89 |
Table 2: Western Blot Analysis of Urocortin 3 Protein Expression
| Treatment Group | Normalized Band Intensity (Ucn3/β-actin) | % of Control | Protein Knockdown Efficiency (%) |
| Scrambled Control | 1.00 | 100 | 0 |
| Ucn3 siRNA | 0.18 | 18 | 82 |
Visualizations
Caption: Stresscopin (UCN3) signaling pathway via the CRFR2 receptor.
Caption: Experimental workflow for siRNA-mediated knockdown of Stresscopin.
References
Creating a Stable Cell Line Expressing the Human CRF2 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for establishing a stable cell line that reliably expresses the human Corticotropin-Releasing Factor 2 (CRF2) receptor. The successful generation of such a cell line is a critical first step for a wide range of research applications, including drug screening, signal transduction studies, and characterization of receptor pharmacology.
Introduction
The Corticotropin-Releasing Factor 2 (CRF2) receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress, as well as in cardiovascular and gastrointestinal functions.[1][2] The development of stable cell lines expressing the human CRF2 receptor provides a consistent and reproducible in vitro system to investigate its physiological and pharmacological properties. These cell lines are invaluable tools for identifying novel therapeutic agents targeting the CRF2 receptor.
There are three major functional isoforms of the human CRF2 receptor, designated as CRF2α, CRF2β, and CRF2γ, which arise from alternative splicing and differ in their N-terminal sequences.[1][3] While their tissue distribution varies, their pharmacological properties are largely similar.[4] This protocol is applicable to the expression of any of these isoforms.
Upon ligand binding, the CRF2 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This activation can also trigger downstream signaling events, including intracellular calcium mobilization.[5][9]
Experimental Workflow Overview
The generation of a stable cell line expressing the human CRF2 receptor involves a multi-step process. The general workflow is outlined below.
Detailed Protocols
Vector Construction
The initial step involves cloning the full-length cDNA of the human CRF2 receptor into a suitable mammalian expression vector. This vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker for antibiotic resistance (e.g., neomycin or hygromycin resistance gene).
Protocol:
-
Obtain Human CRF2 cDNA: Acquire the cDNA for the desired human CRF2 receptor isoform (α, β, or γ). This can be sourced from a commercial supplier or cloned from a human tissue cDNA library.
-
Vector Selection: Choose a mammalian expression vector such as pcDNA™3.1(+) or a similar plasmid that contains a neomycin resistance gene for selection with G418.
-
Restriction Digest and Ligation:
-
Digest both the CRF2 cDNA and the expression vector with appropriate restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the CRF2 cDNA insert into the linearized expression vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli cells.
-
Select for transformed bacteria on antibiotic-containing agar (B569324) plates.
-
Isolate and purify the plasmid DNA from selected colonies.
-
-
Verification: Confirm the correct insertion and orientation of the CRF2 cDNA by restriction digest analysis and DNA sequencing.
Cell Culture and Transfection
The choice of the host cell line is crucial for successful stable expression. Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells are commonly used for expressing GPCRs due to their high transfection efficiency and robust growth characteristics.[10][11]
Protocol:
-
Cell Culture:
-
Culture the chosen host cell line (e.g., HEK293 or CHO-K1) in the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For example, for CHO-K1 cells, Ham's F12 medium is often used.[12]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
The day before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.
-
Transfect the cells with the recombinant plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's instructions. A typical protocol involves a 9:1 ratio of the expression vector to a selection vector if they are separate.
-
Selection of Stable Clones
Following transfection, cells that have successfully integrated the plasmid DNA into their genome will be selected for using an appropriate antibiotic.
Protocol:
-
Post-Transfection Recovery: Allow the cells to recover for 48 hours post-transfection before starting the selection process.[13]
-
Antibiotic Selection:
-
Replace the growth medium with a selection medium containing the appropriate antibiotic. For a vector with a neomycin resistance gene, use G418. For a hygromycin resistance gene, use Hygromycin B.[12]
-
The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the untransfected host cell line. Typical concentrations are 400 µg/ml for G418 and 200 µg/ml for Hygromycin B.[12]
-
-
Selection and Maintenance:
-
Replace the selection medium every 2-3 days.
-
Significant cell death of non-resistant cells should be observed within the first week.
-
Continue the selection for 2-3 weeks until distinct antibiotic-resistant colonies are visible.
-
-
Clonal Isolation:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels.
-
-
Cryopreservation: Once stable clones are established and expanded, it is crucial to cryopreserve them for long-term storage.
Validation of CRF2 Receptor Expression and Function
The selected stable clones must be validated to confirm the expression and functionality of the CRF2 receptor. This is typically achieved through a combination of molecular biology techniques and functional assays.
Radioligand Binding Assay
This assay is used to determine the density (Bmax) and affinity (Kd) of the expressed receptors.
Protocol:
-
Membrane Preparation:
-
Harvest cells from a confluent culture plate.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Saturation Binding:
-
Incubate the cell membranes with increasing concentrations of a suitable radiolabeled ligand, such as [¹²⁵I]antisauvagine-30.[14]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
-
Filtration and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[15]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.
-
Functional Assays
Functional assays are essential to confirm that the expressed receptors are correctly coupled to downstream signaling pathways.
Protocol:
-
Cell Seeding: Seed the stable cells in a 96-well plate and allow them to attach overnight.
-
Stimulation:
-
Lysis and Detection:
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration and determine the EC50 value.
-
Protocol:
-
Cell Seeding: Seed the stable cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions.[12]
-
Stimulation and Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of a CRF2 receptor agonist and immediately measure the change in fluorescence over time.[12]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity and plot it against the agonist concentration to determine the EC50 value.
-
Data Presentation
The quantitative data obtained from the validation assays should be summarized in a clear and structured format for easy comparison between different clones.
Table 1: Radioligand Binding Parameters for Stable Clones
| Clone ID | Bmax (fmol/mg protein) | Kd (nM) |
| Clone A | 1250 | 0.25 |
| Clone B | 870 | 0.31 |
| Clone C | 1520 | 0.22 |
Table 2: Functional Assay Parameters for Stable Clones
| Clone ID | cAMP Assay EC50 (nM) | Calcium Assay EC50 (nM) |
| Clone A | 5.8 | 48 |
| Clone B | 7.2 | 55 |
| Clone C | 4.5 | 42 |
Note: The values presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions and the selected clones. A commercially available CHO-K1 cell line co-expressing human CRF2 and Gα15 showed an EC50 of 45 nM in a calcium mobilization assay using corticotropin (B344483) as the agonist.[12][17]
Signaling Pathway
The primary signaling pathway activated by the CRF2 receptor is the Gs-adenylyl cyclase pathway.
References
- 1. Corticotropin-releasing hormone receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Human CRF2 alpha and beta splice variants: pharmacological characterization using radioligand binding and a luciferase gene expression assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. uniprot.org [uniprot.org]
- 7. Hi-Affi™ CRHR2 (CRF2) Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 8. CRF2 receptor cell line – Cells Online [cells-online.com]
- 9. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of Recombinant Cell Lines for GPCR Expression | Springer Nature Experiments [experiments.springernature.com]
- 12. genscript.com [genscript.com]
- 13. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. CRF2 receptors are highly expressed in the human cardiovascular system and their cognate ligands urocortins 2 and 3 are potent vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Desensitization of human CRF2(a) receptor signaling governed by agonist potency and βarrestin2 recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Application Notes and Protocols for Stresscopin Immunocytochemistry in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stresscopin, also known as Urocortin 3 (Ucn 3), is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family.[1][2][3][4][5] It plays a significant role in the physiological response to stress, energy homeostasis, and cardiovascular function. Stresscopin exerts its effects by selectively binding to the corticotropin-releasing factor receptor 2 (CRF₂), a G protein-coupled receptor. This interaction activates downstream signaling cascades, primarily through the Gαs subunit, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). Given its role in various physiological processes, visualizing the subcellular localization of Stresscopin is crucial for understanding its function in different cell types.
Immunocytochemistry (ICC) is a powerful technique used to visualize the localization of specific proteins within cells. This protocol provides a detailed method for the immunocytochemical staining of Stresscopin in cultured cells.
Signaling Pathway of Stresscopin
Stresscopin (Ucn 3) is an endogenous ligand for the CRF₂ receptor. Upon binding, it initiates a signaling cascade that modulates various cellular functions. In pancreatic islets, for instance, Ucn 3 is co-released with insulin (B600854) and acts on adjacent delta cells to promote somatostatin (B550006) release, which in turn provides negative feedback on insulin and glucagon (B607659) secretion.
Caption: Stresscopin (Ucn 3) signaling pathway via the CRF₂ receptor.
Experimental Workflow for Stresscopin Immunocytochemistry
The following diagram outlines the key steps for performing immunocytochemistry to detect Stresscopin in cultured cells.
Caption: Experimental workflow for Stresscopin immunocytochemistry.
Detailed Protocol for Stresscopin Immunocytochemistry in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
| Reagent | Suggested Concentration/Specification |
| Primary Antibody | Rabbit Anti-Urocortin III (Mouse) Antiserum or similar validated antibody |
| Secondary Antibody | Fluorophore-conjugated Goat anti-Rabbit IgG |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.1% - 0.5% Triton X-100 or Tween-20 in PBS |
| Blocking Buffer | 1-5% Normal Goat Serum or BSA in PBS |
| Wash Buffer | Phosphate-Buffered Saline (PBS) |
| Counterstain | DAPI or Hoechst solution |
| Mounting Medium | Antifade mounting medium |
| Cell Culture Supplies | Sterile glass coverslips, 6-well plates, cell culture medium |
Cell Preparation
-
Sterilize glass coverslips by dipping them in ethanol (B145695) and flaming, or by UV irradiation.
-
Place sterile coverslips into the wells of a 6-well or 24-well plate. For non-adherent cells, coat the coverslips with poly-L-lysine.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Culture the cells under appropriate conditions until they reach the desired confluency.
Fixation
-
Gently aspirate the culture medium.
-
Wash the cells twice with warm PBS.
-
Add enough 4% PFA in PBS to cover the cells and incubate for 10-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
Permeabilization
This step is necessary to allow antibodies to access intracellular antigens.
-
Incubate the fixed cells with permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 2-5 minutes at room temperature. Note: Triton X-100 is a harsh detergent; for membrane-associated antigens, a milder detergent like saponin (B1150181) or digitonin (B1670571) may be preferable.
-
Wash the cells three times with PBS.
Blocking
-
To reduce non-specific antibody binding, incubate the cells in blocking buffer (e.g., 2-10% normal goat serum in PBS) for 30-60 minutes at room temperature. The serum should be from the same species as the secondary antibody.
Antibody Incubation
| Step | Reagent | Dilution/Concentration | Incubation Time | Temperature |
| Primary Antibody | Anti-Stresscopin/Ucn 3 | Start with manufacturer's recommendation (e.g., 1:500) and optimize. | Overnight or 1-2 hours | 4°C or Room Temperature |
| Secondary Antibody | Fluorophore-conjugated secondary antibody | Follow manufacturer's instructions (e.g., 1:200 - 1:1000) | 30-60 minutes | Room Temperature (in the dark) |
-
Dilute the primary anti-Stresscopin antibody in the blocking buffer to the desired concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
Counterstaining and Mounting
-
(Optional) To visualize cell nuclei, incubate the cells with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells once with PBS.
-
Carefully remove the coverslips from the wells using forceps.
-
Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, ensuring the cell-side is facing down.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
Imaging
-
Examine the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and counterstain.
-
Capture images for analysis of Stresscopin localization and distribution.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or concentration of blocking agent. |
| Primary or secondary antibody concentration too high | Optimize antibody concentrations through titration. | |
| Inadequate washing | Increase the number or duration of wash steps. | |
| No/Weak Signal | Primary antibody does not recognize the antigen | Use a validated antibody for ICC. |
| Antigen is masked | Try antigen retrieval methods (e.g., heat-induced epitope retrieval). | |
| Insufficient permeabilization | Increase permeabilization time or detergent concentration. | |
| Low protein expression | Use a more sensitive detection method or cell line with higher expression. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
| Hydrophobic interactions | Add a non-ionic detergent like Tween-20 to the antibody dilution and wash buffers. |
References
"measuring cAMP accumulation in response to Stresscopin"
An Application Note and Protocol for Researchers
Measuring cAMP Accumulation in Response to Stresscopin
Introduction
Stresscopin, also known as Urocortin II or Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family[1][2]. It functions as a highly selective agonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor, a Class B G-protein coupled receptor (GPCR)[1][3]. The activation of the CRF2 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein[4]. This initiates a signaling cascade that stimulates adenylyl cyclase activity, leading to the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP subsequently activates downstream effectors such as Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (EPACs), mediating a wide range of physiological responses.
Measuring the accumulation of cAMP is a direct and robust method for quantifying the activation of the CRF2 receptor by ligands like Stresscopin. This application note provides a detailed protocol for assessing Stresscopin-induced cAMP accumulation in a cell-based model using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common competitive immunoassay format.
Signaling Pathway Overview
Upon binding to the extracellular domain of the CRF2 receptor, Stresscopin induces a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated Gαs subunit, causing its dissociation from the βγ subunits. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the synthesis of cAMP from ATP. The resulting increase in intracellular cAMP levels activates PKA, which goes on to phosphorylate numerous downstream targets, leading to a cellular response.
Application Protocol: HTRF cAMP Assay
This protocol describes the measurement of cAMP accumulation in HEK293 cells stably expressing the human CRF2 receptor in response to stimulation with Stresscopin. The assay is based on a competitive immunoassay principle where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.
Experimental Workflow
The workflow involves seeding cells, stimulating them with a dose-range of Stresscopin, lysing the cells, adding the HTRF detection reagents, and reading the plate on a compatible reader.
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human CRF2 receptor.
-
Peptide: Stresscopin (human Urocortin II).
-
Assay Kit: HTRF cAMP Dynamic 2 kit (or equivalent).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Buffers: Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).
-
Reagents: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
Plates: White, low-volume 384-well assay plates.
-
Equipment: HTRF-compatible microplate reader, multichannel pipette, cell incubator.
Detailed Experimental Protocol
1. Cell Preparation: a. Culture CRF2R-HEK293 cells in T-75 flasks until they reach 80-90% confluency. b. The day before the assay, harvest cells using trypsin, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh culture medium and perform a cell count. d. Seed the cells into a white 384-well plate at a pre-optimized density (e.g., 2,000 - 5,000 cells/well) in a volume of 10 µL. e. Incubate the plate overnight at 37°C with 5% CO2.
2. Compound Preparation: a. Prepare a 1 mM stock solution of Stresscopin in an appropriate solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the Stresscopin stock in Stimulation Buffer to create 4X working solutions. A typical concentration range would be from 100 µM to 1 pM (final assay concentration from 25 µM to 0.25 pM). c. Prepare a 4X solution of a non-specific activator like Forskolin (e.g., 40 µM) to serve as a positive control for Gs pathway activation. d. Prepare a 4X solution of the phosphodiesterase inhibitor IBMX (e.g., 2 mM) in Stimulation Buffer.
3. Assay Procedure: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL/well of the 4X IBMX solution to all wells. This step is crucial to prevent the degradation of newly synthesized cAMP. c. Add 5 µL/well of the 4X Stresscopin serial dilutions to the sample wells. d. Add 5 µL/well of Stimulation Buffer only to the negative control wells. e. Add 5 µL/well of 4X Forskolin to the positive control wells. f. The total volume in each well should now be 10 µL. g. Seal the plate and incubate at room temperature for 30-60 minutes.
4. Detection: a. During the incubation, prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate stocks into the provided lysis buffer. b. After the stimulation incubation is complete, add 5 µL of the cAMP-d2 reagent mix to each well. c. Add 5 µL of the anti-cAMP Cryptate reagent mix to each well. d. Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
5. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). b. Calculate the HTRF ratio for each well: Ratio = (Signal 665nm / Signal 620nm) x 10,000. c. Convert the HTRF ratios to cAMP concentrations (nM) by plotting a standard curve run in parallel, as per the kit instructions. d. Plot the cAMP concentration against the logarithm of the Stresscopin concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which represents the concentration of Stresscopin that elicits a 50% maximal response.
Data Presentation
The results of the experiment can be summarized in a table to clearly present the dose-dependent effect of Stresscopin on cAMP accumulation.
Table 1: Representative Data for Stresscopin-Induced cAMP Accumulation
| Stresscopin [M] | HTRF Ratio (Mean) | Std. Dev. | [cAMP] (nM) |
| 1.0E-05 | 850 | 45 | 25.5 |
| 1.0E-06 | 910 | 51 | 24.1 |
| 1.0E-07 | 1250 | 68 | 18.2 |
| 1.0E-08 | 2100 | 110 | 10.5 |
| 1.0E-09 | 3500 | 180 | 4.3 |
| 1.0E-10 | 4400 | 215 | 2.1 |
| 1.0E-11 | 4850 | 240 | 1.2 |
| 1.0E-12 | 5000 | 255 | 0.9 |
| 0 (Basal) | 5100 | 260 | 0.7 |
Note: Data are representative. Actual values will depend on the specific cell line, receptor expression level, and assay conditions. The HTRF ratio is inversely proportional to the cAMP concentration.
EC50 Calculation: Based on the sigmoidal curve fit of the data above, the calculated EC50 for Stresscopin would be approximately 1.5 nM .
Alternative Methodologies
While HTRF is a robust method, other technologies are also widely used for measuring cAMP accumulation.
-
LANCE® Ultra TR-FRET Assay: Similar to HTRF, this is a time-resolved fluorescence resonance energy transfer competitive immunoassay. It uses a Europium (Eu) chelate-labeled cAMP tracer and a ULight™ dye-labeled anti-cAMP antibody. The principle of competition and detection is analogous to HTRF.
-
cAMP-Glo™ Bioluminescent Assay: This is a homogeneous, bioluminescent assay based on the principle that cAMP stimulates protein kinase A (PKA) activity. The assay measures the amount of ATP remaining in a sample after the PKA reaction. The luminescent signal is inversely proportional to the cAMP concentration, as higher cAMP levels lead to more PKA activity and thus more ATP consumption.
-
EPAC-Based FRET Biosensors: For real-time measurements in single living cells, genetically encoded biosensors based on EPAC (Exchange protein directly activated by cAMP) can be used. These sensors contain FRET pairs (e.g., CFP and YFP) flanking the EPAC cAMP-binding domain. cAMP binding induces a conformational change that alters the FRET efficiency, which can be measured using microscopy. This method provides high spatiotemporal resolution.
References
Application Notes and Protocols for Studying Stresscopin Function in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. The corticotropin-releasing factor (CRF) family of peptides, particularly Stresscopin (SCP, also known as Urocortin III) and Urocortin II (Ucn2), have emerged as promising candidates. These peptides are selective agonists for the CRF type 2 receptor (CRFR2), which is expressed in the heart and vasculature.[1] Activation of CRFR2 has been shown to exert positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects, improve cardiac output, and reduce systemic vascular resistance, making it an attractive target for heart failure therapeutics.[2][3][4]
These application notes provide detailed protocols for utilizing established rodent models of heart failure—Transverse Aortic Constriction (TAC) and Myocardial Infarction (MI)—to investigate the therapeutic potential of Stresscopin and its analogues. The protocols cover surgical procedures, compound administration, and comprehensive cardiac function assessment.
Signaling Pathway of Stresscopin in Cardiomyocytes
Stresscopin and Urocortin II exert their effects on cardiomyocytes by binding to the G-protein coupled receptor, CRFR2. This binding primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament function, ultimately enhancing cardiac contractility and relaxation.
Animal Models of Heart Failure
Transverse Aortic Constriction (TAC) Model
The TAC model induces pressure overload on the left ventricle, mimicking conditions like aortic stenosis and hypertension. This leads to a progression from compensatory cardiac hypertrophy to heart failure.[5]
Myocardial Infarction (MI) Model
This model is created by the permanent ligation of the left anterior descending (LAD) coronary artery, simulating an acute myocardial infarction. The resulting ischemia and cardiomyocyte death lead to adverse remodeling and heart failure with reduced ejection fraction.
Experimental Workflow
A typical experimental workflow for evaluating Stresscopin in a heart failure model involves several key stages, from model induction to terminal analysis.
Quantitative Data Summary
The following tables summarize the reported effects of Urocortin 2 (a close analogue and potent CRFR2 agonist like Stresscopin) in rodent and other animal models of heart failure.
Table 1: Effects of Urocortin 2 on Cardiac Function in a Mouse MI Model [6]
| Parameter | MI + Vehicle (n=10) | MI + Ucn2 (415 µg/kg/day SC) (n=10) | Sham + Vehicle (n=10) | P-value (MI+Ucn2 vs MI+Veh) |
| Ejection Fraction (%) | 43.6 ± 0.8 | 65.2 ± 0.9 | 75.6 ± 1.2 | < 0.001 |
| Fractional Shortening (%) | 18.4 ± 0.5 | 30.5 ± 0.5 | 38.2 ± 0.8 | < 0.001 |
| LV Mass (mg) | 124 ± 5 | 101 ± 6 | 91 ± 7 | < 0.01 |
| LV End-Systolic Diameter (mm) | 3.38 ± 0.09 | 2.61 ± 0.09 | 1.83 ± 0.44 | < 0.001 |
| LV End-Diastolic Diameter (mm) | 4.14 ± 0.09 | 3.78 ± 0.09 | Not Reported | < 0.001 |
Table 2: Effects of Urocortin 2 on Cardiac Function in a Rat Ischemia/Reperfusion (I/R) Model [7][8]
| Parameter | I/R Group | I/R + Ucn2 (150 µg/kg IV) | Sham Group | P-value (I/R+Ucn2 vs I/R) |
| Ejection Fraction (%) | 40.1 ± 3.4 | 60.2 ± 2.1 | 71.8 ± 1.3 | < 0.05 |
| Fractional Shortening (%) | Not Reported | Not Reported | 50.7 ± 4.0 | - |
Table 3: Hemodynamic Effects of Urocortin 2 in a Pacing-Induced Sheep Heart Failure Model [9]
| Parameter | Heart Failure (Baseline) | Heart Failure + Ucn2 (100 µg) | Normal (Baseline) | P-value (HF+Ucn2 vs HF Baseline) |
| Cardiac Output (L/min) | 2.3 ± 0.1 | 4.5 ± 0.2 | 4.3 ± 0.2 | < 0.001 |
| Total Peripheral Resistance (mmHg/L/min) | 32.2 ± 1.7 | 13.6 ± 0.5 | 20.2 ± 1.0 | < 0.001 |
| Left Atrial Pressure (mmHg) | 22.9 ± 0.6 | 5.1 ± 1.8 | 4.3 ± 0.3 | < 0.001 |
Detailed Experimental Protocols
Protocol 1: Transverse Aortic Constriction (TAC) Surgery in Mice
Objective: To induce left ventricular pressure overload leading to hypertrophy and heart failure.
Materials:
-
Anesthesia: Isoflurane (B1672236) with vaporizer, induction chamber.
-
Ventilator: Volume-cycled rodent ventilator.
-
Surgical tools: Fine scissors, forceps, needle holder, chest retractor.
-
Suture: 6-0 or 7-0 silk suture.
-
Spacer: 27-gauge blunt needle.
-
Analgesics: Buprenorphine (0.05-0.1 mg/kg), Meloxicam (1-2 mg/kg).
-
Heating pad to maintain body temperature.
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 8-10 week old C57BL/6) with 3-4% isoflurane in an induction chamber. Once anesthetized, intubate the mouse and connect it to a rodent ventilator (120-150 breaths/min, tidal volume ~0.2 ml). Maintain anesthesia with 1.5-2% isoflurane.
-
Surgical Site Preparation: Place the mouse in a supine position on a heating pad. Shave the upper thoracic area and disinfect with povidone-iodine and 70% ethanol (B145695).
-
Incision: Make a small vertical midline incision (~1 cm) from the suprasternal notch downwards.
-
Exposure of Aortic Arch: Carefully dissect the underlying muscles to expose the trachea and thymus. The aortic arch is located beneath the thymus. Gently retract the thymus to visualize the transverse aorta and the carotid arteries.
-
Ligation: Pass a 7-0 silk suture under the aortic arch, between the innominate and left common carotid arteries.
-
Place a 27-gauge blunt needle parallel to the aorta.
-
Tie the suture firmly around both the aorta and the needle.
-
Quickly and carefully remove the needle. This creates a standardized constriction.
-
Closure: Close the chest cavity and suture the skin incision.
-
Post-operative Care: Discontinue the ventilator once the mouse resumes spontaneous breathing. Administer analgesics (Buprenorphine) subcutaneously every 8-12 hours for 72 hours.[5] Monitor the animal closely for signs of distress.
Protocol 2: Myocardial Infarction (MI) via LAD Ligation in Rats
Objective: To induce heart failure via permanent occlusion of the left anterior descending coronary artery.
Materials:
-
Anesthesia: Ketamine (90 mg/kg) and Xylazine (10 mg/kg) IP, or Isoflurane.
-
Ventilator and intubation equipment.
-
Surgical tools: Scalpel, forceps, retractors, needle holder.
-
Suture: 6-0 polypropylene (B1209903) or silk suture.
-
Analgesics and heating pad.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and intubate as described for the TAC model. Place in a right lateral position on a heating pad.
-
Thoracotomy: Shave and sterilize the left thoracic area. Make an incision in the skin over the fourth intercostal space. Carefully dissect through the pectoral muscles.
-
Perform a thoracotomy by making a small incision in the fourth intercostal space. Use a small retractor to spread the ribs and expose the heart.
-
Ligation: Gently open the pericardium. The left anterior descending (LAD) artery is typically visible on the anterior surface of the left ventricle.
-
Pass a 6-0 suture with a tapered needle under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the artery with a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.
-
Closure: Remove the retractor and close the chest wall with sutures, ensuring to evacuate any air from the thoracic cavity. Suture the muscle layers and close the skin.
-
Post-operative Care: Provide analgesia and monitor the animal as described previously.
Protocol 3: Administration of Stresscopin/Urocortin 2
Objective: To deliver the therapeutic peptide to animals with induced heart failure.
Method A: Continuous Subcutaneous Infusion (Chronic Study)
-
Pump Preparation: Based on the desired dose (e.g., 415 µg/kg/day for Ucn2 in mice), calculate the required concentration of Stresscopin to be loaded into an osmotic minipump (e.g., Alzet model 1004, for 4 weeks).[6] Dissolve the peptide in a sterile vehicle (e.g., saline).
-
Implantation: At a desired time point after TAC or MI surgery (e.g., 1 week), anesthetize the animal.
-
Make a small subcutaneous incision on the back of the mouse, between the scapulae.
-
Create a subcutaneous pocket using blunt dissection and insert the primed osmotic pump.
-
Close the incision with wound clips or sutures.
Method B: Intravenous Bolus Injection (Acute Study)
-
For acute hemodynamic studies, anesthetize the animal and cannulate the jugular vein.
-
Administer a single bolus of Stresscopin at the desired dose (e.g., 150 µg/kg for Ucn2 in rats) through the cannula.[7]
-
Monitor cardiovascular parameters continuously.
Protocol 4: Assessment of Cardiac Function by Echocardiography
Objective: To non-invasively monitor cardiac structure and function over time.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 15-24 MHz).
-
Anesthesia (Isoflurane).
-
Animal handling platform with ECG and temperature monitoring.
Procedure:
-
Anesthetize the mouse with 1.5-2% isoflurane. Maintain a heart rate above 450 bpm to avoid anesthetic-induced bradycardia affecting results.
-
Place the mouse in a supine position on the platform.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracing over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and Posterior Wall Thickness at end-diastole (AWTd, PWTd).
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %): (Calculated using software, based on ventricular volumes).
-
Protocol 5: Terminal Hemodynamic Assessment by Pressure-Volume (PV) Loop Analysis
Objective: To obtain detailed, load-independent measures of cardiac contractility and diastolic function.
Materials:
-
PV conductance catheter (sized for mice/rats).
-
Data acquisition system and analysis software.
-
Anesthesia and surgical tools for catheter insertion.
Procedure:
-
Anesthetize the animal and maintain on a ventilator.
-
Catheter Insertion (Closed-Chest): Expose the right carotid artery. Carefully insert the PV catheter into the artery and advance it retrograde across the aortic valve into the left ventricle. Correct placement is confirmed by the characteristic PV loop shape on the monitor.
-
Allow the hemodynamics to stabilize.
-
Record baseline PV loops.
-
Preload Reduction: To obtain load-independent measures, transiently occlude the inferior vena cava (IVC) for 5-10 seconds to reduce preload. This generates a family of PV loops.
-
Data Analysis: From the family of loops generated during IVC occlusion, the software can calculate:
-
End-Systolic Pressure-Volume Relationship (ESPVR): A load-independent measure of contractility.
-
End-Diastolic Pressure-Volume Relationship (EDPVR): A measure of ventricular stiffness.
-
Other parameters like dP/dt max (maximum rate of pressure rise) and Tau (isovolumic relaxation constant).
-
Protocol 6: Histological Assessment of Cardiac Fibrosis
Objective: To quantify the extent of fibrosis in the heart tissue.
Materials:
-
Formalin (10%) or 4% Paraformaldehyde (PFA).
-
Paraffin embedding equipment.
-
Microtome.
-
Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid).
-
Acetic acid solution (0.5%).
-
Ethanol and Xylene series.
-
Microscope with image analysis software.
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the heart. Perfuse with saline, then fix in 10% formalin overnight.
-
Process the tissue through an ethanol series, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount on slides.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.
-
Incubate slides in Picrosirius Red solution for 60 minutes.
-
Rinse briefly in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly through an ascending ethanol series and clear in xylene.
-
Mount with a synthetic mounting medium.
-
-
Quantification: Capture images of the stained sections. Using image analysis software (e.g., ImageJ), quantify the fibrotic area (stained red) as a percentage of the total tissue area.
Protocol 7: Gene Expression Analysis by qPCR
Objective: To measure the expression of cardiac hypertrophy and heart failure markers.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy kit).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for target genes (e.g., Nppa [ANP], Nppb [BNP], Myh7 [β-MHC]) and a housekeeping gene (e.g., Gapdh).
Procedure:
-
RNA Extraction: Harvest a portion of the left ventricle and immediately snap-freeze in liquid nitrogen. Homogenize the tissue (~30-50 mg) and extract total RNA according to the kit manufacturer's protocol.[10]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in triplicate for each sample and each gene. A typical 20 µl reaction includes: 10 µl SYBR Green Master Mix, 1 µl forward primer (10 µM), 1 µl reverse primer (10 µM), 2 µl diluted cDNA, and 6 µl nuclease-free water.[11]
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels between treatment groups (Sham, HF+Vehicle, HF+Stresscopin).
References
- 1. Corticotropin-Releasing Hormone Family and Their Receptors in the Cardiovascular System [jstage.jst.go.jp]
- 2. pnas.org [pnas.org]
- 3. Haemodynamic effects, safety, and pharmacokinetics of human stresscopin in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous AAV8 Encoding Urocortin-2 Increases Function of the Failing Heart in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic urocortin 2 administration improves cardiac function and ameliorates cardiac remodeling after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. qPCR in heart tissue [bio-protocol.org]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Reference genes for gene expression studies in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Stresscopin in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Stresscopin in preclinical research settings. Stresscopin, a selective agonist for the corticotropin-releasing factor type 2 receptor (CRFR2), has shown significant potential in modulating cardiovascular function, particularly in the context of heart failure.
Introduction
Stresscopin, also known as Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family. It exerts its biological effects primarily through the activation of CRFR2, which is expressed in various tissues, including the heart and vasculature. Preclinical and clinical studies have highlighted its therapeutic potential, particularly its ability to improve cardiac output and reduce systemic vascular resistance without significantly affecting heart rate or blood pressure.
Signaling Pathway
Stresscopin binding to CRFR2, a G-protein coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is central to the observed cardiovascular effects. Additionally, evidence suggests the involvement of the p42/44 MAPK and Akt/Protein Kinase B pathways, which are associated with cardioprotective effects.
Troubleshooting & Optimization
"troubleshooting low signal in Stresscopin western blot"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Stresscopin western blot experiments.
Troubleshooting Guide: Low Signal in Stresscopin Western Blot
Low or no signal is a common issue in western blotting. The following guide, presented in a question-and-answer format, addresses potential causes and solutions for weak signals when detecting Stresscopin.
Question: Why am I getting a weak or no signal for Stresscopin on my western blot?
Answer: A weak or absent signal can stem from several factors throughout the western blotting workflow. We've categorized the most common issues below, from sample preparation to signal detection.
Issues with the Protein Sample
A primary reason for a faint signal is an insufficient amount of the target protein, Stresscopin, in the sample loaded onto the gel.
-
Is the expression of Stresscopin low in your sample?
-
Solution: Stresscopin expression can be low in certain tissues or cell lines. It's recommended to use a positive control, such as a cell lysate known to express Stresscopin, to confirm that the experimental setup is working.[1][2] If the expression is indeed low, consider increasing the total protein load per lane. While 20-30 µg of protein is often sufficient for whole-cell extracts, detecting less abundant proteins might require loading up to 100 µg.[2] For very low expression levels, enriching the sample for Stresscopin via immunoprecipitation prior to western blotting can significantly enhance the signal.[1]
-
-
Could my protein sample have degraded?
-
Solution: Protein degradation can lead to a weaker signal. To prevent this, always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[2][3] Proper sample preparation, including the addition of SDS and heating before loading, is also crucial for protein stability.[1] However, be aware that excessive heating can sometimes cause aggregation of transmembrane proteins, which might affect their detection.[4]
-
Antibody-Related Problems
The primary and secondary antibodies are critical for signal detection. Issues with their concentration, activity, or specificity can lead to poor results.
-
Are the antibody concentrations optimal?
-
Solution: The concentrations of both the primary and secondary antibodies may be too low.[1][3][5] It is essential to optimize the antibody concentrations for each new antibody or experimental condition.[6][7][8] You can perform a dot blot to quickly determine the optimal antibody dilutions.[6][8] If the signal is weak, try increasing the concentration of the primary and/or secondary antibody.[1][5]
-
-
Is it possible the antibodies have lost activity?
-
Could the incubation times be too short?
-
Solution: The incubation time for the primary antibody might be insufficient. For proteins with low abundance, an overnight incubation at 4°C is often recommended over a 1-2 hour incubation at room temperature.[10] Extending the incubation time can improve the signal, but be mindful that it may also increase background noise if the antibody dilution is not optimized.[10]
-
Inefficient Protein Transfer
The transfer of proteins from the gel to the membrane is a critical step. Incomplete transfer will result in a weak signal.
-
How can I confirm if the protein transfer was successful?
-
What factors can affect transfer efficiency?
-
Solution: The molecular weight of the protein can influence the optimal transfer time. Larger proteins may require a longer transfer time to move from the gel to the membrane.[1] Conversely, smaller proteins might pass through the membrane if the transfer is too long or the membrane pore size is too large.[1][12] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[12] Also, ensure that no air bubbles are trapped between the gel and the membrane, as this will block the transfer.[1]
-
Suboptimal Blocking, Washing, or Detection
The final steps of the western blot are crucial for achieving a strong signal with low background.
-
Could the blocking buffer be masking the epitope?
-
Solution: Some blocking buffers, like non-fat dry milk, can be too stringent for certain antibodies and may mask the epitope, leading to a reduced signal.[2] If you suspect this is the case, try switching to a different blocking agent, such as bovine serum albumin (BSA), or reducing the concentration of the blocking agent.[1][9]
-
-
Am I washing the membrane too much?
-
Is there an issue with my detection reagent?
-
Solution: The chemiluminescent substrate has a limited shelf life and can lose activity over time.[1] Ensure that your substrate is fresh and that you are incubating the blot for the recommended amount of time, typically around 5 minutes.[8] Also, confirm that the substrate was at room temperature before use, as cold substrate can have a slower reaction rate. Finally, increasing the exposure time during imaging can help to detect a weak signal.[1][9]
-
Quantitative Data Summary
For optimal results, it is crucial to titrate your antibodies. The following table provides recommended starting dilution ranges for primary and secondary antibodies.
| Antibody Type | Recommended Starting Dilution Range | Incubation Time |
| Primary Antibody | 1:250 to 1:4,000 | 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody | 1:1,000 to 1:20,000 | 1-2 hours at room temperature |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody for the most accurate starting point.[10]
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate. Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes (note: for some transmembrane proteins, heating may not be ideal[4]).
-
Gel Electrophoresis: Load 20-100 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate for 5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time as needed to obtain a clear signal.
Dot Blot Protocol for Antibody Optimization
-
Sample Preparation: Prepare a series of dilutions of your protein sample in PBS or TBS.
-
Membrane Preparation: Cut a nitrocellulose or PVDF membrane into small strips.
-
Application of Antigen: Spot 1-2 µL of each protein dilution onto a separate strip and let it air dry.
-
Blocking: Block the strips for 1 hour at room temperature in a blocking buffer.
-
Primary Antibody Incubation: Prepare a series of dilutions for your primary antibody. Incubate each strip with a different antibody dilution for 1 hour at room temperature.
-
Washing: Wash the strips four times for 5 minutes each with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate all strips with the secondary antibody at a fixed, optimized concentration for 1 hour at room temperature.
-
Final Washes and Detection: Wash the strips as before and then proceed with chemiluminescent detection. The combination of antigen and primary antibody dilutions that gives the strongest signal with the lowest background is the optimal condition.[6][8]
Visualizations
Stresscopin Signaling Pathway
Stresscopin, also known as Urocortin III, is a specific ligand for the Corticotropin-Releasing Factor (CRF) type 2 receptor (CRF₂R), a G-protein coupled receptor.[13][14][15] Binding of Stresscopin to CRF₂R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] This signaling cascade is involved in various physiological responses, including stress-coping mechanisms.[13][14]
Caption: Simplified signaling pathway of Stresscopin via the CRF₂ receptor.
Troubleshooting Workflow for Low Western Blot Signal
This workflow provides a logical sequence of steps to diagnose and resolve low signal issues in your Stresscopin western blot.
Caption: A step-by-step workflow for troubleshooting low signal in western blots.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. bachem.com [bachem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. peptide.co.jp [peptide.co.jp]
- 16. Comparative Effects of Urocortins and Stresscopin on Cardiac Myocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stresscopin Immunofluorescence Staining in Paraffin-Embedded Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Stresscopin immunofluorescence staining protocols for paraffin-embedded tissues.
Troubleshooting Guides
Here are solutions to common problems encountered during Stresscopin immunofluorescence staining of paraffin-embedded sections.
Problem: Weak or No Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Antibody-Related Issues | |
| Inadequate Primary Antibody Concentration | Increase the concentration of the Stresscopin primary antibody. Perform a titration experiment to determine the optimal concentration.[1][2] A starting point for a polyclonal rabbit anti-Urocortin III antibody could be a 1:500 dilution.[3] For other antibodies, a concentration of 30 µg/mL has been used for IHC-P.[4] |
| Primary and Secondary Antibody Incompatibility | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][2] |
| Improper Antibody Storage | Aliquot the antibody upon arrival and store at -20°C or as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[1] |
| Primary Antibody Not Validated for IHC-P | Confirm that the Stresscopin antibody is validated for use in formalin-fixed, paraffin-embedded tissues.[1] |
| Protocol-Related Issues | |
| Insufficient Antigen Retrieval | This is a critical step for FFPE tissues. Optimize the heat-induced epitope retrieval (HIER) method. Test different buffers (e.g., Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating times/temperatures.[5] |
| Over-fixation of Tissue | Excessive formalin fixation can mask the epitope. Reduce the fixation time if possible.[1] |
| Inadequate Permeabilization | If Stresscopin is intracellular, ensure proper permeabilization with a detergent like Triton X-100. |
| Insufficient Incubation Time | Increase the primary antibody incubation time. Overnight incubation at 4°C is often recommended to enhance specific binding. |
| Tissue Sections Drying Out | Never allow the tissue sections to dry out at any stage of the staining protocol.[1] |
| Signal Detection Issues | |
| Incorrect Microscope Filter Sets | Ensure the microscope's filter sets are appropriate for the fluorophore conjugated to the secondary antibody. |
| Photobleaching | Minimize exposure of the slides to light. Use an anti-fade mounting medium.[6] |
Problem: High Background
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-Specific Antibody Binding | |
| Primary or Secondary Antibody Concentration Too High | Decrease the antibody concentration. Run a titration to find the optimal balance between signal and background.[2] |
| Inadequate Blocking | Increase the blocking time or change the blocking agent. Use normal serum from the same species as the secondary antibody.[6] |
| Secondary Antibody Control Shows Staining | This indicates non-specific binding of the secondary antibody. Consider using a different secondary antibody or including a secondary-only control in your experiments.[2] |
| Autofluorescence | |
| Endogenous Tissue Fluorescence | Examine an unstained section under the microscope to check for autofluorescence.[1] |
| Fixative-Induced Autofluorescence | Avoid glutaraldehyde-based fixatives. If using formalin, ensure it is fresh.[1] |
| Protocol-Related Issues | |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Tissue Section Thickness | Use thinner sections (e.g., 3-5 µm) to reduce background from underlying tissue layers. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my Stresscopin immunofluorescence protocol?
A1: The most critical step for successful immunofluorescence on FFPE tissues is optimizing the antigen retrieval process. We recommend testing different heat-induced epitope retrieval (HIER) buffers, such as 10 mM Sodium Citrate (pH 6.0) and 1 mM EDTA (pH 8.0), and varying the heating time and temperature to find the optimal conditions for your specific Stresscopin antibody and tissue type.[5][7]
Q2: What is a good starting concentration for my primary Stresscopin antibody?
A2: This is highly dependent on the specific antibody you are using. Check the manufacturer's datasheet for recommendations. As a starting point, a dilution of 1:500 has been used for a rabbit anti-Urocortin III antibody on mouse pancreas tissue.[3] Another product suggests a concentration of 30 µg/mL for IHC-P on mouse tissues.[4] It is always best to perform a titration series to determine the optimal concentration for your experimental conditions.
Q3: How can I reduce autofluorescence in my tissue?
A3: First, check an unstained section to confirm the presence of autofluorescence.[1] If present, you can try treating the sections with a quenching agent like Sudan Black B or sodium borohydride. Using fresh fixatives and avoiding glutaraldehyde (B144438) can also help minimize autofluorescence.[1]
Q4: My negative control (no primary antibody) shows staining. What should I do?
A4: Staining in the negative control indicates non-specific binding of your secondary antibody.[2] Ensure you are using an adequate blocking step with serum from the same species as the secondary antibody. You may also need to try a different secondary antibody or ensure it has been cross-adsorbed to minimize off-target binding.
Q5: Should I incubate my primary antibody overnight at 4°C or for a shorter time at room temperature?
A5: While shorter incubations at room temperature can work, overnight incubation at 4°C is often recommended for immunofluorescence on paraffin-embedded tissues. This allows for more specific binding of the primary antibody to its target and can help to reduce non-specific background staining.
Experimental Protocols
Detailed Protocol for Stresscopin Immunofluorescence Staining of Paraffin-Embedded Tissue
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions is recommended for each new antibody and tissue type.
1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 5-10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse in distilled water for 5 minutes.[8]
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) This is a critical optimization step.
-
Submerge slides in a staining dish containing either 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0).[5][7]
-
Heat the solution with the slides to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Wash slides with PBS for 5 minutes.
3. Permeabilization
-
Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes at room temperature.[5]
-
Wash slides 3 times in PBS for 5 minutes each.
4. Blocking
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber. The serum should be from the same species in which the secondary antibody was raised.[6]
5. Primary Antibody Incubation
-
Dilute the primary Stresscopin antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Wash slides 3 times in PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking solution.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.
-
From this point on, protect the slides from light.[8]
7. Counterstaining and Mounting
-
Wash slides 3 times in PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5-10 minutes.[7]
-
Wash slides 2 times in PBS for 5 minutes each.
-
Mount the coverslip using an anti-fade mounting medium.[6]
-
Store slides flat at 4°C in the dark until imaging.
Visualizations
Stresscopin Signaling Pathway
Caption: Stresscopin binds to the CRF2 receptor, initiating a G-protein-mediated signaling cascade.
Immunofluorescence Experimental Workflow
Caption: A stepwise workflow for immunofluorescence staining of paraffin-embedded tissue sections.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
"Stresscopin peptide stability and long-term storage conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Stresscopin peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of Stresscopin in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Stresscopin peptide upon arrival?
A1: Upon receipt, lyophilized Stresscopin should be stored at -20°C for long-term storage.[1][2] Some manufacturers may recommend storage at -80°C for maximum stability over extended periods.[1] For short-term storage of a few days to weeks, 4°C is acceptable, but -20°C is preferred to ensure peptide integrity.[2] Always keep the vial tightly sealed and protected from light.
Q2: What is the recommended solvent for reconstituting Stresscopin?
A2: Stresscopin is soluble in sterile, distilled water.[1] For enhanced stability of the reconstituted peptide, especially for multi-use aliquots, the use of sterile bacteriostatic water is recommended to prevent microbial contamination.
Q3: What is the proper procedure for reconstituting Stresscopin?
A3: To ensure the integrity of the peptide, follow these steps:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of your chosen sterile solvent (e.g., sterile water) slowly down the side of the vial.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or degradation of the peptide.
-
Ensure the solution is completely clear and free of particulates before use.
Q4: How should I store the reconstituted Stresscopin solution?
A4: Reconstituted Stresscopin should be stored at 2-8°C (refrigerator temperature). For optimal stability, it is recommended to use the solution within a few weeks. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[1]
Q5: For how long is the reconstituted Stresscopin solution stable?
A5: While specific quantitative stability data for Stresscopin in solution is not extensively published, general guidelines for peptides suggest that a solution stored at 2-8°C should be used within a few weeks. When aliquoted and frozen at -20°C or below, the peptide solution can be stable for several months. However, for critical applications, it is highly recommended that researchers perform their own stability analysis.
Q6: What are the primary pathways of Stresscopin degradation?
A6: Like other peptides, Stresscopin is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic pH.
-
Oxidation: The amino acid sequence of human Stresscopin contains methionine residues, which are susceptible to oxidation. It is advisable to use oxygen-free solvents for reconstitution if this is a concern.
-
Deamidation: This can occur with asparagine and glutamine residues. To minimize degradation, it is crucial to store the peptide in its lyophilized form at or below -20°C and, once reconstituted, to store it at an appropriate pH (generally between 5-7) and temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Insoluble Reconstituted Solution | Peptide aggregation due to improper reconstitution (e.g., shaking). The peptide may have low solubility in the chosen solvent. | Gently warm the solution or briefly sonicate to aid dissolution. If insolubility persists, consider using a different solvent system after consulting peptide solubility guidelines. Ensure you are not shaking the vial during reconstitution. |
| Loss of Biological Activity in Experiments | Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). Oxidation of sensitive amino acids. | Always aliquot reconstituted peptide to avoid freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C. For peptides containing oxidation-prone residues like methionine, consider purging the vial with an inert gas (nitrogen or argon). Use freshly prepared solutions for critical experiments. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to improper reconstitution or degradation. Contamination of the peptide solution. | Ensure accurate pipetting when reconstituting. Use sterile techniques and high-purity solvents. Perform a concentration determination (e.g., via UV-Vis spectroscopy) if precise concentration is critical. |
Data Presentation: General Peptide Stability Guidelines
Table 1: Estimated Stability of Lyophilized Peptides
| Storage Temperature | Estimated Shelf Life |
| Room Temperature | Days to Weeks |
| 4°C | Months |
| -20°C | 1-2 Years |
| -80°C | Several Years |
Table 2: Estimated Stability of Reconstituted Peptides in Sterile Buffer (pH 5-7)
| Storage Temperature | Estimated Shelf Life |
| Room Temperature | Hours to Days |
| 4°C | Days to Weeks |
| -20°C | Months (aliquoted) |
| -80°C | Up to a Year (aliquoted) |
Experimental Protocols & Visualizations
Protocol: Reconstitution of Lyophilized Stresscopin
-
Preparation: Remove the vial of lyophilized Stresscopin from the freezer and allow it to sit at room temperature for 10-15 minutes before opening. This prevents water condensation on the cold peptide.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of sterile water or bacteriostatic water to the vial. Aim the stream of solvent against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake or vortex.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into smaller, single-use sterile vials. Store these aliquots at -20°C or -80°C. Store the "in-use" vial at 2-8°C for short-term use.
Stresscopin Signaling Pathway
Stresscopin is a selective agonist for the Corticotropin-Releasing Factor Receptor 2 (CRFR2). Its binding initiates a G-protein coupled signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in various physiological responses, including the regulation of stress, appetite, and cardiovascular function.
References
Technical Support Center: Improving the Solubility of Synthetic Stresscopin Peptide
This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Stresscopin peptide. Proper solubilization is critical for experimental accuracy and reproducibility.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary characteristic of the human Stresscopin peptide that influences its solubility?
A1: The solubility of a peptide is largely determined by its amino acid composition and overall charge.[3] The human Stresscopin sequence (TKFTLSLDVPTNIMNLLFNIAKAKNLRAQAAANAHLMAQI-NH2) has a calculated net positive charge, making it a basic peptide . This property is the primary guide for selecting an appropriate solvent. While some suppliers note that Stresscopin is soluble in water, its basic nature dictates that solubility will be enhanced in acidic solutions.[4][5]
Q2: What is the recommended first step for dissolving my lyophilized Stresscopin peptide?
A2: Always begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water. As a general rule, peptides with a net positive charge (basic) should first be tested in water. If solubility is poor, the next step is to use a dilute acidic solution.
Q3: My Stresscopin peptide did not dissolve in water. What should I do next?
A3: Since Stresscopin is a basic peptide, its solubility is expected to increase in an acidic environment. If it does not dissolve in water, try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves. For particularly difficult sequences, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution with water.
Q4: Can I use organic solvents like DMSO to dissolve Stresscopin?
A4: Yes, organic solvents can be used, especially if the peptide proves to be highly hydrophobic or resistant to other methods. The standard procedure is to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer while stirring. However, it is important to note that Stresscopin contains methionine residues, which can be oxidized by DMSO. If this is a concern for your application, Dimethylformamide (DMF) is a suitable alternative. Always keep the final concentration of the organic solvent compatible with your assay, typically below 1% for most cellular experiments.
Q5: What other laboratory techniques can help improve peptide dissolution?
A5: If you observe particulate matter after adding a solvent, several mechanical methods can aid dissolution:
-
Vortexing: Gently agitate the solution to ensure it is evenly mixed.
-
Sonication: Use a bath sonicator in short bursts to break up aggregates and enhance solubility. It is advisable to keep the sample cool to prevent degradation.
-
Gentle Heating: Warming the solution slightly can improve the solubility of some peptides, but this should be done with caution to avoid degradation.
Q6: How should I properly store my reconstituted Stresscopin peptide solution?
A6: To maintain peptide integrity and prevent degradation from multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes. These aliquots should be stored at -20°C or, for long-term storage, at -80°C. Lyophilized peptides are stable when stored at -20°C.
Troubleshooting Guide: Step-by-Step Dissolution Workflow
If you encounter solubility issues with your synthetic Stresscopin peptide, follow this systematic troubleshooting workflow. The key is to start with the mildest solvents and progress to stronger or alternative methods only as needed.
Caption: Troubleshooting workflow for solubilizing synthetic Stresscopin.
Quantitative Data Summary
| Peptide Type (Net Charge) | Primary Solvent | Secondary Solvent (if insoluble in primary) | Last Resort / Hydrophobic Peptides |
| Acidic (Negative) | Sterile Water or PBS (pH 7.4) | Dilute basic buffer (e.g., 0.1M Ammonium Bicarbonate) | DMSO, DMF, Acetonitrile |
| Basic (Positive) | Sterile Water | Dilute acidic buffer (e.g., 10-25% Acetic Acid) | DMSO, DMF, Acetonitrile |
| Neutral (Zero) | Organic Solvents | Denaturing agents (e.g., 6M Guanidine HCl, 8M Urea) | Requires testing of various organic solvents |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized Peptides
This protocol outlines the standard initial procedure for reconstituting any lyophilized peptide.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the appropriate amount of the initial solvent (e.g., sterile water for Stresscopin) using a sterile pipette. Avoid squirting the liquid directly onto the peptide powder to prevent potential damage.
-
Mixing: Gently vortex or swirl the vial to mix the contents. Allow the solution to sit for 15-30 minutes to facilitate complete dissolution.
-
Visual Inspection: Inspect the solution to ensure it is clear and free of particulates. A successfully dissolved peptide solution should be transparent. If particles remain, proceed to the troubleshooting workflow.
-
Storage: Once dissolved, use the solution immediately or prepare aliquots for frozen storage.
Protocol 2: Systematic Solubility Testing
This protocol should be performed on a small aliquot of the peptide to determine the optimal solvent without risking the entire sample.
-
Aliquot Peptide: Weigh out a small, known amount of the lyophilized peptide (e.g., 0.1-0.5 mg).
-
Test Solvent 1 (Water): Add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL). Vortex and observe. If it dissolves, this is your optimal solvent.
-
Test Solvent 2 (Acidic Buffer): If insoluble in water, take the same peptide suspension and add 10% acetic acid drop-by-drop, vortexing between each drop, until the peptide dissolves. Note the approximate pH if possible.
-
Test Solvent 3 (Organic): If the peptide remains insoluble, take a new, dry aliquot. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex. Once dissolved, slowly add this concentrated stock to your desired aqueous buffer to the final target concentration. Observe for any precipitation.
-
Record Results: Document which solvent system was successful and at what approximate concentration. Use this information to dissolve the main stock of your peptide.
Stresscopin Signaling Pathway
Stresscopin is a member of the corticotropin-releasing factor (CRF) family of peptides. It functions as a selective and high-affinity ligand for the Corticotropin-Releasing Factor Receptor 2 (CRFR2), which is a G-protein coupled receptor (GPCR). Ligand binding to CRFR2 leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP), activating downstream signaling cascades like Protein Kinase A (PKA).
Caption: Simplified signaling pathway of Stresscopin via the CRFR2 receptor.
References
"preventing degradation of Stresscopin in biological samples"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Stresscopin in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What is Stresscopin and why is its stability in biological samples a concern?
A1: Stresscopin, also known as Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family.[1] It is a selective ligand for the corticotropin-releasing factor type 2 receptor (CRFR2) and is involved in stress-coping responses, cardiovascular function, and metabolic regulation. As a peptide, Stresscopin is highly susceptible to degradation by proteases present in biological samples like blood and tissue homogenates. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that cause Stresscopin degradation in samples?
A2: The primary factors contributing to Stresscopin degradation are:
-
Endogenous Proteases: Enzymes naturally present in biological samples can rapidly break down the peptide chain.
-
Temperature: Higher temperatures accelerate the activity of proteases.
-
Time: The longer a sample is left at room temperature before processing or freezing, the more degradation can occur.
-
pH: Suboptimal pH can affect peptide stability and protease activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and aggregation.
Q3: What is the half-life of Stresscopin in plasma?
A3: Studies in sheep have shown that the half-life of Urocortin 3 (Stresscopin) in plasma is very short, approximately 4.4 minutes.[2] This highlights the critical need for rapid sample processing and the immediate addition of protease inhibitors to prevent significant loss of the analyte.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving Stresscopin.
Issue 1: Low or Undetectable Stresscopin Levels in Immunoassays (ELISA, RIA)
| Possible Cause | Recommended Solution |
| Sample Degradation | - Immediate Processing: Process blood samples immediately after collection. Centrifuge at 4°C to separate plasma/serum. - Protease Inhibitors: Collect blood in tubes containing a protease inhibitor cocktail or at a minimum, aprotinin (B3435010) and EDTA.[3] For tissue samples, homogenize in lysis buffer containing a broad-spectrum protease inhibitor cocktail. - Low Temperature: Keep samples on ice throughout the collection and processing steps. |
| Improper Storage | - Long-term Storage: For long-term storage, samples should be flash-frozen and maintained at -80°C. Urocortin 1, a related peptide, has been shown to be stable for at least 3 years at -80°C in sheep plasma.[2] - Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | - Kit Selection: Ensure the immunoassay kit has a detection range appropriate for the expected concentration of Stresscopin in your samples. - Standard Curve: Prepare the standard curve carefully and ensure it is included on every plate. |
| Incorrect Sample Type | - Sample Compatibility: Verify that the chosen sample type (e.g., plasma, serum, tissue homogenate) is validated for use with your specific assay kit. |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | - Standardized Protocol: Adhere to a strict, standardized protocol for all sample collection, processing, and storage steps. - Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of protease inhibitors or samples to the assay plate. |
| Partial Degradation | - Time Consistency: Process each sample for the same amount of time before freezing or analysis to minimize time-dependent degradation differences. |
| Plate Edge Effects in ELISA | - Proper Incubation: Ensure the plate is incubated in a humidified chamber to prevent evaporation from the outer wells. Avoid stacking plates during incubation. |
III. Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Stresscopin Analysis
-
Collection:
-
Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a broad-spectrum protease inhibitor cocktail. A commonly cited alternative for CRF family peptides is the use of aprotinin (500 KIU/mL of blood).[3]
-
-
Immediate Processing:
-
Immediately after collection, gently invert the tubes to mix and place them on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Plasma Separation:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
-
Aliquoting and Storage:
-
Aliquot the plasma into pre-chilled, single-use cryovials.
-
Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Store the frozen aliquots at -80°C until analysis.
-
Protocol 2: General Sandwich ELISA for Stresscopin Quantification
This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to come to room temperature before use.
-
-
Plate Coating (if applicable):
-
Coat a 96-well microplate with the capture antibody diluted in an appropriate coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample and Standard Incubation:
-
Add prepared standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or as specified in the kit manual.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-HRP or other appropriate enzyme conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Development:
-
Add TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A color change will be observed.
-
-
Stopping the Reaction:
-
Add stop solution to each well. The color will change (typically from blue to yellow).
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Stresscopin in the samples by interpolating their absorbance values from the standard curve.
-
IV. Data Presentation
Table 1: Half-life of Urocortin 3 (Stresscopin) and Related Peptides in Plasma
| Peptide | Species | Half-life | Storage/Experimental Condition | Reference |
| Urocortin 3 (Stresscopin) | Sheep | 4.4 minutes | In vivo (plasma) | [2] |
| Urocortin 1 | Sheep | 2.9 hours (α phase), 8.3 hours (β phase) | In vivo (plasma) | [2] |
| GLP-1 | Human | > 96 hours | Room Temperature with Protease Inhibitors (P800 tube) | [4] |
| GLP-1 | Human | 6.0 hours | Room Temperature in EDTA plasma (no added protease inhibitors) | [4] |
V. Visualizations
Caption: Stresscopin signaling via the CRFR2 receptor.
Caption: Workflow for Stresscopin sample handling and ELISA.
References
- 1. Urocortin III - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacokinetics and pharmacodynamics of urocortins 1, 2 and 3 in healthy sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
"selecting the right vehicle for in vivo Stresscopin administration"
For researchers, scientists, and drug development professionals utilizing the neuropeptide Stresscopin (Urocortin 3) in in vivo studies, the selection of an appropriate vehicle is critical for ensuring experimental success and reproducibility. This guide provides detailed information on vehicle selection, preparation, and troubleshooting to address common challenges encountered during the administration of Stresscopin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line vehicle for dissolving Stresscopin for in vivo administration?
A1: Based on available data, sterile, distilled water is the recommended starting point for dissolving Stresscopin.[1] Commercial suppliers indicate that human Stresscopin is soluble in water.[2][3] One supplier specifies a solubility of up to 2 mg/mL in distilled water.[1]
Q2: My Stresscopin peptide won't dissolve in water. What should I do?
A2: If Stresscopin does not readily dissolve in water, the following steps are recommended:
-
Try a dilute acid solution: For basic peptides, a dilute aqueous acid solution, such as 10% acetic acid, can aid in solubilization.
-
Use a minimal amount of organic solvent: If the peptide is still insoluble, dissolving it in a small volume of an organic solvent like DMSO, followed by a slow, drop-wise dilution into your aqueous buffer with vigorous stirring, can be effective.
Q3: Can I use Phosphate Buffered Saline (PBS) or normal saline as a vehicle for Stresscopin?
Q4: How should I store my Stresscopin solutions for in vivo experiments?
A4: For long-term storage, it is recommended to store Stresscopin, preferably lyophilized, at -20°C or -80°C. Once reconstituted in a vehicle, it is best to prepare fresh solutions for each experiment to minimize degradation. If short-term storage of a stock solution is necessary, it is advisable to store it at 4°C and use it within a day. To avoid repeated freeze-thaw cycles, which can degrade peptides, consider preparing single-use aliquots of your stock solution.
Q5: What are some common excipients I can add to my vehicle to improve Stresscopin stability?
A5: While there is no specific data on excipients for Stresscopin, general best practices for peptide formulations suggest the following can be considered:
-
Buffers: Phosphate or histidine buffers can help maintain an optimal pH.
-
Tonicity Adjusters: Mannitol or glycine (B1666218) can be used to ensure the solution is isotonic.
-
Surfactants: A low concentration of a non-ionic surfactant, such as Polysorbate 20 or 80, can help prevent adsorption of the peptide to the vial surface.
It is important to test the compatibility and stability of Stresscopin with any added excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolving in buffer | The solubility limit of Stresscopin in the chosen buffer has been exceeded, or the peptide is interacting with buffer components. | 1. Try dissolving in sterile water first, then dilute with your buffer. 2. Use a minimal amount of DMSO to first dissolve the peptide, then slowly add it to the stirring buffer. 3. Consider using a different buffer system. |
| Cloudy or hazy solution | The peptide may be aggregating or has not fully dissolved. | 1. Gently vortex the solution. 2. Briefly sonicate the solution in a water bath. 3. Filter the solution through a sterile 0.22 µm filter to remove any aggregates before administration. |
| Loss of peptide activity in the experiment | The peptide may have degraded due to improper storage, handling, or instability in the vehicle. | 1. Prepare fresh solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Store stock solutions at -20°C or -80°C. 4. Consider performing a stability study of Stresscopin in your chosen vehicle under your experimental conditions. |
| Adverse reaction in animal models | The vehicle itself or contaminants may be causing the reaction. | 1. Ensure all components of the vehicle are sterile and of a high purity grade suitable for in vivo use. 2. Administer a vehicle-only control group to rule out effects from the vehicle. 3. Check the pH and osmolarity of your final formulation to ensure it is within a physiologically acceptable range. |
Data Presentation
Table 1: Reported Solubility of Human Stresscopin
| Solvent | Reported Solubility | Source |
| Water | Soluble | |
| Distilled Water | Up to 2 mg/mL |
Table 2: General Storage Recommendations for Peptide Solutions
| Storage Condition | Duration | Recommendation |
| Lyophilized Peptide | Long-term | -20°C or -80°C |
| Reconstituted Stock Solution | Short-term (≤ 24 hours) | 4°C |
| Reconstituted Stock Solution | Long-term | Aliquot and store at -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of Stresscopin Solution for Intravenous (IV) or Intraperitoneal (IP) Injection in Rodents
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Lyophilized human Stresscopin
-
Sterile, pyrogen-free distilled water or sterile, pyrogen-free 0.9% saline
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the vial of lyophilized Stresscopin to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the Stresscopin in a small volume of sterile, pyrogen-free distilled water to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the peptide is fully dissolved by gentle vortexing.
-
Based on the desired final concentration for injection and the animal's weight, calculate the required volume of the stock solution.
-
Dilute the stock solution to the final desired concentration using sterile, pyrogen-free 0.9% saline or PBS.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, draw it into a sterile syringe, passing it through a 0.22 µm sterile syringe filter if desired to ensure sterility and remove any potential micro-aggregates.
-
Administer the solution to the animal via the desired route (IV or IP) at the appropriate volume for the animal's size.
Note: For a clinical study involving intravenous infusion of human stresscopin acetate, doses of 5, 15, and 30 ng/kg/min were administered. While the exact vehicle is not specified, such preparations for human use are typically in sterile, isotonic solutions.
Visualizations
Caption: Experimental workflow for the preparation and in vivo administration of Stresscopin.
References
- 1. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects, safety, and pharmacokinetics of human stresscopin in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
"minimizing non-specific binding in Stresscopin receptor assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stresscopin receptor assays. Our goal is to help you minimize non-specific binding and obtain reliable, high-quality data.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding (NSB) is a common challenge in Stresscopin (urocortin II/III) receptor assays, which can mask the specific binding signal and lead to inaccurate results. The following guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Summary of Troubleshooting Strategies for High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High background across all wells | Inappropriate Assay Buffer Composition | Optimize buffer pH (typically 7.4).[1] Increase ionic strength with NaCl to reduce electrostatic interactions. Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-1% w/v) or non-fat dry milk.[2] Include a non-ionic detergent such as Tween-20 or Triton X-100 (0.05-0.1% v/v) to disrupt hydrophobic interactions.[2] | Reduced binding of the radioligand to the assay plate/tube and other non-receptor components. |
| Suboptimal Incubation Conditions | Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding. Reduce incubation temperature (e.g., 4°C or room temperature) to minimize hydrophobic interactions.[2] | Minimized non-specific binding that increases with longer incubation times, without significantly compromising specific binding. | |
| Poor Quality of Receptor Preparation | Ensure membrane preparations are thoroughly washed to remove contaminating proteins.[2] Use protease inhibitors during preparation. Perform a protein concentration titration to use the minimal amount of membrane protein required for a robust specific signal. | A cleaner membrane preparation with fewer non-specific binding sites. | |
| High non-specific binding in the presence of competitor | Inefficient Washing Steps | Use ice-cold wash buffer to slow the dissociation of the specific ligand-receptor complex. Increase the number and/or volume of washes. Ensure the wash buffer composition is similar to the assay buffer. | Efficient removal of unbound and non-specifically bound radioligand, leading to a lower background signal. |
| Radioligand Issues | Use a radioligand concentration at or below its dissociation constant (Kd). Ensure the purity of the radioligand. | Reduced non-specific binding, which is often proportional to the radioligand concentration. | |
| Filter Binding Issues (for filtration assays) | Pre-soak filters in a solution of 0.1-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter material. | Decreased binding of the radioligand directly to the filter, lowering the non-specific binding counts. |
Frequently Asked Questions (FAQs)
Q1: What is Stresscopin and which receptor does it bind to?
A1: Stresscopin, also known as Urocortin II or Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family. It is a selective agonist for the CRF type 2 (CRF2) receptor, a G protein-coupled receptor (GPCR).
Q2: What is non-specific binding and why is it problematic in Stresscopin receptor assays?
A2: Non-specific binding refers to the interaction of the radiolabeled Stresscopin with components in the assay other than the CRF2 receptor, such as the assay plate, filter membranes, or other proteins in the membrane preparation. High non-specific binding can obscure the true specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity and density.
Q3: How is non-specific binding determined in a Stresscopin receptor assay?
A3: Non-specific binding is measured by incubating the receptor preparation and the radiolabeled Stresscopin in the presence of a high concentration of an unlabeled competitor ligand that also binds to the CRF2 receptor. This unlabeled ligand will saturate the specific binding sites on the CRF2 receptors, so any remaining bound radioactivity is considered non-specific.
Q4: What are the key components of an optimized assay buffer for a Stresscopin binding assay?
A4: A typical assay buffer for a Stresscopin (CRF2) receptor binding assay includes a buffering agent to maintain a physiological pH (e.g., 50 mM Tris-HCl or HEPES at pH 7.4), salts to adjust ionic strength (e.g., NaCl), divalent cations which can be important for receptor conformation (e.g., MgCl2), a blocking agent to reduce non-specific binding (e.g., 0.1-1% BSA), and a protease inhibitor to prevent peptide degradation (e.g., bacitracin).
Q5: Should I use whole cells or membrane preparations for my Stresscopin binding assay?
A5: Both whole cells and membrane preparations can be used. Whole-cell assays provide a more native environment for the receptor but can be complicated by ligand-induced receptor internalization. Membrane preparations are generally preferred for radioligand binding assays as they isolate the receptor and are less prone to some of these complexities.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing CRF2 Receptor
-
Cell Culture: Culture cells stably expressing the human CRF2 receptor to 80-90% confluency.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay (Filtration Method)
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radiolabeled Stresscopin (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding: 50 µL of a high concentration of unlabeled Stresscopin or another CRF2 agonist (e.g., 1 µM), 50 µL of radiolabeled Stresscopin, and 100 µL of the membrane preparation.
-
Competition: 50 µL of serially diluted unlabeled test compound, 50 µL of radiolabeled Stresscopin, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer (similar in composition to the assay buffer).
-
Radioactivity Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the competitor concentration to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Visualizations
Stresscopin (CRF2 Receptor) Signaling Pathway
Caption: Simplified signaling pathway of Stresscopin via the CRF2 receptor.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
References
Technical Support Center: Addressing Variability in Stresscopin-Induced Cellular Responses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stresscopin (SCP), also known as Urocortin III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is Stresscopin and what is its primary mechanism of action?
Stresscopin (SCP), or Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family.[1][2] It is a highly selective agonist for the corticotropin-releasing factor type 2 receptor (CRF2R), a G-protein coupled receptor (GPCR).[1][3][4] Upon binding to CRF2R, Stresscopin primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade mediates various physiological responses, including stress-coping mechanisms, cardiovascular modulation, and metabolic regulation.
Q2: We are observing different responses to Stresscopin in different cell lines. What could be the reason for this?
Variability in cellular responses to Stresscopin across different cell lines is a common observation and can be attributed to several factors:
-
Differential Expression of CRF2R Splice Variants: The CRF2 receptor exists in multiple splice variants, most notably CRF2α and CRF2β, which differ in their N-terminal extracellular domains. These variants exhibit distinct tissue distribution and may have different affinities for Stresscopin, leading to varied downstream signaling. For instance, CRF2α is predominantly found in the brain, while CRF2β is highly expressed in peripheral tissues like the heart and skeletal muscle. A novel dominant-negative splice variant has also been identified in heart tissue, which can inhibit the function of the wild-type receptor.
-
Cell-Specific Signaling Machinery: The complement of G proteins, adenylyl cyclase isoforms, phosphodiesterases, and downstream effector proteins can vary significantly between cell types. This can lead to differences in the magnitude and kinetics of the cAMP response and the activation of alternative signaling pathways.
-
Receptor Density: The number of CRF2 receptors expressed on the cell surface will directly influence the maximal response to Stresscopin.
Q3: Our dose-response curves for Stresscopin are inconsistent between experiments. What are the potential causes?
Inconsistent dose-response curves are a frequent challenge in in vitro pharmacology. Here are some common culprits when working with Stresscopin:
-
Peptide Integrity and Handling: Stresscopin, being a peptide, is susceptible to degradation, aggregation, and adsorption to surfaces. Ensure proper storage of the peptide, use low-binding tubes and pipette tips, and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions:
-
Cell Density: The density of your cell culture can impact receptor expression and signaling. It is crucial to seed cells at a consistent density for all experiments.
-
Serum Starvation: The presence or absence of serum and the duration of serum starvation can significantly alter cellular signaling pathways and receptor sensitivity. Standardize your serum starvation protocol.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
-
Assay Conditions: Ensure that incubation times, temperature, and buffer compositions are kept constant across all experiments.
Troubleshooting Guide
Issue 1: Low or No Signal in Response to Stresscopin
| Potential Cause | Troubleshooting Step |
| Degraded Stresscopin Peptide | Purchase fresh, high-quality Stresscopin. Aliquot upon arrival and store at -80°C. Prepare fresh working solutions for each experiment from a new aliquot. |
| Low CRF2R Expression | Confirm CRF2R expression in your cell line using qPCR or Western blotting. Consider using a cell line known to express high levels of CRF2R or transiently transfecting your cells with a CRF2R expression vector. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the assay buffer has the correct pH and ionic strength. |
| Incorrect Measurement of Downstream Signal | Verify that your cAMP assay or other downstream measurement is working correctly with appropriate positive controls (e.g., Forskolin for cAMP). |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Visually inspect plates for even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use low-retention pipette tips. Be careful to avoid bubbles and ensure complete dispensing of solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Peptide Adsorption | Pre-coat pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) or use low-binding plasticware. |
Issue 3: Unexpected or Biphasic Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Signaling Cross-talk | Stresscopin-induced signaling can be modulated by other pathways. For example, cross-talk with the Epidermal Growth Factor Receptor (EGFR) or Protein Kinase C (PKC) pathways has been reported for other GPCRs and could influence the net cellular response. Consider using specific inhibitors for suspected cross-talking pathways to dissect the signaling network. |
| Receptor Desensitization/Internalization | At high concentrations of Stresscopin, prolonged stimulation can lead to receptor desensitization and internalization, resulting in a diminished response. Perform time-course experiments to determine the optimal stimulation time. |
| Off-target Effects | Although Stresscopin is highly selective for CRF2R, at very high concentrations, off-target effects cannot be entirely ruled out. Use a CRF2R antagonist to confirm that the observed response is mediated by the intended receptor. |
Data Presentation
Table 1: Stresscopin (Urocortin III) Binding Affinities and Potencies at CRF2R Splice Variants
| Receptor Splice Variant | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP accumulation |
| Human CRF2α | Urocortin III | ~1-5 | ~0.1-1 |
| Human CRF2β | Urocortin III | ~1-5 | ~0.1-1 |
Note: These values are approximate and can vary depending on the cell line and experimental conditions. Data compiled from multiple sources.
Table 2: Example Dose-Response Data for Stresscopin-induced cAMP Accumulation in HEK293 cells stably expressing human CRF2βR
| Stresscopin Concentration (nM) | Mean cAMP (pmol/well) | Standard Deviation |
| 0 | 2.5 | 0.3 |
| 0.01 | 5.2 | 0.6 |
| 0.1 | 15.8 | 1.9 |
| 1 | 45.3 | 5.4 |
| 10 | 88.7 | 10.1 |
| 100 | 125.4 | 14.8 |
| 1000 | 130.1 | 15.5 |
Experimental Protocols
Protocol 1: Measurement of Stresscopin-Induced cAMP Accumulation
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
Materials:
-
Cells expressing CRF2R
-
Stresscopin peptide
-
Forskolin (positive control)
-
CRF2R antagonist (e.g., Astressin 2B) (optional)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
cAMP ELISA kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
If required, serum-starve the cells for a specified period (e.g., 4-24 hours) before the experiment.
-
Wash the cells once with pre-warmed PBS.
-
Add assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of Stresscopin, Forskolin, or vehicle control to the respective wells. If using an antagonist, pre-incubate with the antagonist before adding Stresscopin.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
Perform the cAMP ELISA as per the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the cAMP concentrations based on a standard curve.
Protocol 2: Measurement of Stresscopin-Induced Intracellular Calcium Transients using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing CRF2R cultured on glass coverslips
-
Stresscopin peptide
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
Ionomycin (B1663694) (for calibration)
-
EGTA (for calibration)
Procedure:
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. b. Incubate the cells on coverslips with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark. c. Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Imaging: a. Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. b. Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm. c. Establish a stable baseline fluorescence ratio before adding any stimulus. d. Perfuse the cells with a solution containing Stresscopin at the desired concentration. e. Record the changes in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: a. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. b. Calibrate the fluorescence ratios to absolute [Ca2+]i values using ionomycin to determine the maximum fluorescence ratio (Rmax) and EGTA to determine the minimum fluorescence ratio (Rmin), if required.
Protocol 3: Western Blot Analysis of Stresscopin-Induced ERK and Akt Phosphorylation
This protocol describes the detection of phosphorylated ERK (pERK) and Akt (pAkt) as downstream markers of Stresscopin signaling.
Materials:
-
Cells expressing CRF2R
-
Stresscopin peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-pAkt, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate and treat cells with Stresscopin for various time points as determined by a time-course experiment.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total ERK) and/or a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Handling and Reconstitution of Lyophilized Stresscopin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, reconstitution, and use of lyophilized Stresscopin.
Frequently Asked Questions (FAQs)
Q1: What is Stresscopin and what is its primary mechanism of action?
Stresscopin is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family.[1] It functions as a selective agonist for the corticotropin-releasing factor type 2 receptor (CRFR2).[2][] This interaction mediates various physiological responses, particularly those related to stress-coping, cardiovascular function, and gastrointestinal processes.[2][4]
Q2: What are the recommended storage conditions for lyophilized Stresscopin?
To ensure the long-term stability of lyophilized Stresscopin, it should be stored in a freezer at or below -20°C. For extended storage, -80°C is preferable. The vial should be kept tightly sealed in a dry, dark environment to prevent degradation from moisture and light.
Q3: How should I handle the lyophilized powder before reconstitution?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can compromise the peptide's stability. Handle the powder in a clean, dry area.
Q4: What is the recommended solvent for reconstituting Stresscopin?
Stresscopin is soluble in sterile, distilled water. For most in vitro assays, reconstitution in sterile water to create a stock solution is recommended. This stock solution can then be further diluted with the appropriate assay buffer.
Q5: How long can I store Stresscopin once it is in solution?
The stability of peptides in solution is limited. For short-term storage (up to one week), the reconstituted Stresscopin solution can be stored at 2-8°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptides with specific amino acids, like methionine in Stresscopin, can be prone to oxidation in solution, further emphasizing the need for proper storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the recommended volume of sterile water. After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to aggregate or denature. If solubility issues persist, sonication in a water bath for short periods may help. |
| Precipitate forms in the solution after reconstitution. | The peptide concentration may be too high for the solvent, or the solution may have been stored improperly. | Try diluting the solution further with sterile water or the appropriate assay buffer. Ensure that the reconstituted peptide is stored correctly, as temperature fluctuations can affect solubility. |
| Reduced or no biological activity in the experiment. | Improper storage of lyophilized or reconstituted peptide, leading to degradation. | Always store the peptide as recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the accuracy of the concentration of the reconstituted peptide. |
| Inconsistent results between experiments. | Variations in reconstitution or handling procedures. | Standardize your reconstitution protocol. Ensure that the peptide is fully dissolved and the solution is homogenous before each use. Use fresh aliquots for each experiment to minimize variability. |
Quantitative Data Summary
Storage Recommendations:
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C | Short to medium-term | Keep in a dry, dark place. |
| Lyophilized | -80°C | Long-term | Ideal for preserving integrity over extended periods. |
| Reconstituted (in water) | 2-8°C | Up to 1 week | For immediate or near-term use. |
| Reconstituted (in water) | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
Experimental Concentrations for In Vitro Assays (Cardiac Myocytes):
| Concentration | Application |
| 10 nM - 1 µM | Studying effects on cardiac myocyte contractility and calcium transients. |
| 100 nM | Inducing desensitization of CRF2(a) receptors in cell-based assays. |
| 5, 15, and 30 ng/kg/min | Intravenous infusion in heart failure studies. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Stresscopin for Stock Solution
Objective: To prepare a concentrated stock solution of Stresscopin for subsequent use in various experimental assays.
Materials:
-
Lyophilized Stresscopin vial
-
Sterile, distilled water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Centrifuge
Methodology:
-
Remove the vial of lyophilized Stresscopin from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Using a calibrated micropipette, add the desired volume of sterile water to the vial to achieve a stock solution of a specific concentration (e.g., 1 mM).
-
Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide completely. Avoid vigorous shaking.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single experiments.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: General Workflow for In Vitro Cellular Assays
Objective: To provide a general workflow for treating cells with Stresscopin to study its biological effects.
Materials:
-
Cultured cells expressing CRF2 receptors
-
Appropriate cell culture medium and supplements
-
Reconstituted Stresscopin stock solution
-
Assay-specific reagents (e.g., for measuring cAMP levels, calcium influx, or cell viability)
-
Incubator (37°C, 5% CO2)
-
Plate reader or other detection instrument
Methodology:
-
Plate the cells at the desired density in a multi-well plate and culture them under standard conditions until they reach the appropriate confluency.
-
Prepare the working solutions of Stresscopin by diluting the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Stresscopin or a vehicle control.
-
Incubate the cells with Stresscopin for the desired period, as determined by the specific experimental design.
-
Following the incubation, proceed with the specific assay protocol to measure the desired biological endpoint (e.g., cAMP accumulation, intracellular calcium levels, gene expression).
-
Collect and analyze the data according to the assay manufacturer's instructions or established laboratory protocols.
Visualizations
Caption: Workflow for the reconstitution of lyophilized Stresscopin.
Caption: Simplified signaling pathway of Stresscopin via the CRF2 receptor.
References
Validation & Comparative
Validating the Specificity of a New Stresscopin Antibody: A Comparative Guide
For researchers developing or validating a new antibody against Stresscopin (also known as Urocortin III), ensuring its specificity is paramount for reliable and reproducible results. This guide provides a framework for comparing a new Stresscopin antibody against commercially available alternatives, complete with detailed experimental protocols and data presentation formats.
Performance Comparison of Stresscopin Antibodies
A critical step in validating a new antibody is to benchmark its performance against existing, well-characterized antibodies. Below is a comparative overview of key characteristics for commercially available Stresscopin antibodies. The "New Stresscopin Antibody" column is included as a template for researchers to fill in with their own data.
Table 1: Comparison of Commercial Anti-Stresscopin Antibodies
| Feature | New Stresscopin Antibody | Antibody A (e.g., Abcam ab210612)[1] | Antibody B (e.g., Santa Cruz Biotechnology sc-517449)[2] | Antibody C (e.g., Thermo Fisher Scientific BS-2786R)[3] |
| Host Species | [Specify] | Rabbit | Mouse | Rabbit |
| Clonality | [Specify] | Polyclonal | Monoclonal | Polyclonal |
| Immunogen | [Specify] | Synthetic Peptide (Human UCN3 aa 100 to C-terminus) | Recombinant protein (Human Urocortin III aa 22-161) | [Not Specified] |
| Validated Applications | [Specify] | IHC-P | WB, IP, IF, IHC-P, ELISA | IHC-P |
| Known Cross-Reactivity | [Specify] | [Not Specified] | [Not Specified] | [Not Specified] |
| Supplier Data on Specificity | [Provide Data] | Staining of rat kidney tissue in IHC-P.[1] | Recommended for detection of mouse, rat, and human urocortin III.[2] | Staining of rat kidney tissue in IHC-P.[3] |
Quantitative Analysis: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to assess the sensitivity and specificity of an antibody. A sandwich ELISA is often the preferred format for its high specificity.
Table 2: Comparative ELISA Performance
| Parameter | New Stresscopin Antibody | Alternative Antibody/ELISA Kit (e.g., MyBioSource MBS941104)[4] |
| Assay Type | [Specify (e.g., Sandwich)] | Sandwich |
| Detection Range | [Specify] | 1.56 pg/ml - [Specify Upper Limit] |
| Sensitivity | [Specify] | 1.56 pg/ml |
| Intra-Assay CV% | [Specify] | < [Specify Value] |
| Inter-Assay CV% | [Specify] | < 10% |
| Cross-Reactivity | [Specify (e.g., % with Urocortin II)] | No significant cross-reactivity or interference with human UCN2 and analogues observed.[4] |
Experimental Protocols
Detailed and standardized protocols are crucial for accurate comparison. The following are established methodologies for key validation experiments.
Western Blot Protocol
Western blotting is used to determine if the antibody recognizes the target protein at the correct molecular weight.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary Stresscopin antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
ELISA (Sandwich) Protocol
-
Coating: Coat a 96-well plate with a capture antibody specific for Stresscopin and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection Stresscopin antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until sufficient color develops.
-
Stopping the Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
IHC allows for the visualization of Stresscopin expression and localization within tissues.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the primary Stresscopin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Chromogen Detection: Use DAB as the chromogen and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
Immunocytochemistry (ICC) Protocol
ICC is used to visualize Stresscopin within cultured cells.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary Stresscopin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental design, the following diagrams illustrate the Stresscopin signaling pathway and a general workflow for antibody specificity validation.
Caption: Stresscopin signaling pathway.
Caption: Antibody validation workflow.
References
Stresscopin vs. Urocortin III: A Functional Comparison for the Research Community
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor (CRF) system is a critical regulator of the body's response to stress, with its actions mediated by two G-protein coupled receptors: CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2). While CRF1 activation is primarily associated with the classic "fight-or-flight" stress response, CRF2 signaling is implicated in stress-coping mechanisms, anxiolysis, and cardiovascular regulation.[1] Within the family of CRF-related peptides, Stresscopin (SCP) and Urocortin III (Ucn III) have emerged as highly selective endogenous ligands for the CRF2 receptor.[2][3][4]
This guide provides a detailed, data-driven comparison of Stresscopin and Urocortin III to address a key question for researchers: Are these two peptides functionally identical?
Nomenclature: Two Names, One Gene
Stresscopin and Urocortin III were identified and named by separate research groups around the same time in 2001.[5] Both are derived from the same gene located on human chromosome 10p15.[6] A minor ambiguity exists regarding the exact structure of the mature, active peptide. One group proposed a 40-amino acid peptide named Stresscopin, while another identified a 38-amino acid peptide, Urocortin III.[1][6] Despite this, the terms are now largely used interchangeably in the literature to refer to the endogenous selective CRF2 agonist derived from this gene, with Urocortin III being the more common designation. For the purpose of this guide, data for Ucn III is presented as the representative peptide, as it is more extensively characterized in foundational studies.
Core Functional Comparison: Receptor Binding and Signaling
Both Urocortin III and Stresscopin are defined by their high selectivity for the CRF2 receptor over the CRF1 receptor. This selectivity is a key functional characteristic that distinguishes them from other CRF family members like CRF itself or Urocortin I, which bind to both receptor subtypes.[4][7]
Quantitative Data: Receptor Binding Affinity
Competitive binding assays are used to determine the affinity (Ki) of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data below, derived from the initial characterization of human Urocortin III, demonstrates its potent and selective binding to CRF2 receptor splice variants (CRF2α and CRF2β) with negligible affinity for the CRF1 receptor.
Table 1: Receptor Binding Affinities (Ki, nM) of Human Urocortin III
| Ligand | Human CRF1 Receptor | Rat CRF2α Receptor | Mouse CRF2β Receptor |
|---|---|---|---|
| Human Urocortin III | >100 nM | 21.7 nM | 13.5 nM |
Data sourced from Lewis K, et al. PNAS, 2001.[5]
Quantitative Data: Functional Potency in Signal Transduction
Upon binding to the CRF2 receptor, Ucn III and SCP activate the associated Gs protein, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] The functional potency (EC50) of a ligand is the concentration required to elicit 50% of its maximal effect in a functional assay, such as cAMP accumulation. A lower EC50 value indicates greater potency. Despite a moderate binding affinity (Ki) in the nanomolar range, human Ucn III is a highly potent agonist, stimulating cAMP production at sub-nanomolar concentrations.
Table 2: Functional Potency (EC50, nM) for cAMP Accumulation
| Ligand | Human CRF1 Receptor | Rat CRF2α Receptor | Mouse CRF2β Receptor |
|---|---|---|---|
| Human Urocortin III | >100 nM | 0.16 nM | 0.12 nM |
Data sourced from Lewis K, et al. PNAS, 2001.[5]
Physiological Function: A Focus on Cardiac Effects
The high expression of CRF2 receptors in the cardiovascular system has made this a key area of research for Ucn III and SCP.[7][8] A direct comparative study was performed on adult feline ventricular myocytes to assess the effects of Urocortin 2 (UCN2), Urocortin 3 (UCN3), and Stresscopin (SCP) on cardiac contractility. The results showed that UCN3 and SCP produced remarkably similar effects.
Table 3: Comparison of Effects on Cardiac Myocytes
| Parameter | Urocortin III (UCN3) | Stresscopin (SCP) | Key Finding |
|---|---|---|---|
| Fractional Shortening | Increased | Increased | Both peptides demonstrated positive inotropic effects.[4][9] |
| Peak Ca²⁺ Transient | Increased | Increased | Both peptides enhance calcium signaling in cardiomyocytes.[4][9] |
| cAMP Generation | Increased | Increased | Both peptides effectively stimulate the canonical CRF2 signaling pathway.[4][9] |
Data summarized from Makarewich CA, et al. Journal of Molecular and Cellular Cardiology, 2015.[4][9]
This study, which treated Ucn III and SCP as distinct test articles, provides strong evidence that their functional effects in a complex biological system are, for practical purposes, identical.[4]
Experimental Methodologies
Reproducibility is paramount in scientific research. The following sections detail the standard protocols for the key assays used to characterize and compare these peptides.
Radioligand Competitive Binding Assay Protocol
This assay quantifies the affinity of a test compound (e.g., Urocortin III) by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation : Membranes are prepared from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human CRF2β). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Setup : The assay is typically performed in a 96-well plate. Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-Sauvagine-30).
-
A fixed amount of the receptor-containing membrane preparation.
-
Varying concentrations of the unlabeled competitor ligand (e.g., Urocortin III).
-
-
Incubation : The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding reaction to reach equilibrium.
-
Separation : The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes and the bound ligand.
-
Detection : The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay Protocol
This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP upon receptor activation.
-
Cell Plating : Cells stably expressing the receptor of interest are seeded into 96- or 384-well plates and cultured overnight.
-
Compound Addition : The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The test ligands (e.g., Urocortin III) at various concentrations are then added.
-
Incubation : Cells are incubated with the ligands for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis & Detection : A lysis buffer containing detection reagents is added to the wells. Modern cAMP assays often use competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Signal Measurement : The plate is read on a plate reader capable of detecting the specific signal (e.g., fluorescence ratio for HTRF). The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis : A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is interpolated from this curve. The results are then plotted as cAMP concentration versus the log concentration of the agonist to determine the EC50 value.
Visualizing the Data: Pathways and Workflows
Conclusion
Based on the available experimental data, Stresscopin and Urocortin III are, for all practical purposes, functionally identical.
Both are highly selective and potent agonists for the CRF2 receptor, acting via cAMP-mediated signaling pathways. Direct comparative studies in physiological systems, such as cardiac myocytes, show no significant difference in their effects. The minor discrepancy in their reported primary structures (38 vs. 40 amino acids) does not appear to translate into a measurable divergence in function based on the current body of literature. Therefore, researchers and drug development professionals can confidently consider them as functional equivalents when designing experiments or interpreting results related to selective CRF2 receptor activation.
References
- 1. bachem.com [bachem.com]
- 2. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparative Effects of Urocortins and Stresscopin on Cardiac Myocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, pharmacology, and therapeutic relevance of urocortins in mammals: ancient CRF paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF2 receptors are highly expressed in the human cardiovascular system and their cognate ligands urocortins 2 and 3 are potent vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative effects of urocortins and stresscopin on cardiac myocyte contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Stresscopin and Urocortin II on Cardiac Contractility: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac effects of Stresscopin and Urocortin II, supported by experimental data. Both peptides, members of the corticotropin-releasing factor (CRF) family, have emerged as potential therapeutic agents for heart failure due to their positive inotropic effects on the heart.
This document summarizes key quantitative data, details common experimental protocols for assessing their impact on cardiac contractility, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
Both Stresscopin (also known as Urocortin III) and Urocortin II enhance cardiac contractility by acting as selective agonists for the corticotropin-releasing factor type 2 receptor (CRFR2).[1][2][3][4][5] Their effects have been quantified in various preclinical and clinical studies, demonstrating improvements in several key parameters of cardiac function.
| Parameter | Stresscopin (SCP) / JNJ-39588146 | Urocortin II (UCN2) | Key Findings & Citations |
| Receptor Binding | Selective for CRFR2 | Selective for CRFR2 | Both peptides exclusively bind to and activate the CRFR2.[1][3][4][6] |
| In Vitro Myocyte Contractility | Increases fractional shortening and peak Ca2+ transient amplitude.[1][2] | Increases fractional shortening, peak Ca2+ transient amplitude, and SR Ca2+ load.[1][2][7] Decreases Ca2+ transient decay rate.[1][7] | Both peptides demonstrate positive inotropic effects on isolated cardiac myocytes.[1] |
| cAMP Production | Increases cAMP generation in isolated adult feline ventricular myocytes.[1][2] | Increases cAMP generation in isolated adult feline ventricular myocytes.[1][2] | The increase in contractility is associated with the activation of adenylyl cyclase and subsequent cAMP production.[1] |
| In Vivo Hemodynamics (Animal Models) | Not extensively detailed in the provided results. | In mice, augments heart rate, exhibits potent inotropic and lusitropic actions, and reduces systemic arterial pressure.[6] In a sheep model of heart failure, improved cardiac contractility and output, with reductions in left atrial pressure and peripheral resistance.[8] | Urocortin II shows significant beneficial hemodynamic effects in animal models of both normal and failing hearts.[6][8] |
| In Vivo Hemodynamics (Human Studies) | In patients with heart failure and reduced ejection fraction, infusion of JNJ-39588146 (Stresscopin) increased cardiac index and decreased systemic vascular resistance without significantly affecting heart rate or systolic blood pressure.[1][9] | In patients with stable heart failure, Urocortin II treatment improved cardiac output and left ventricular ejection fraction, while increasing heart rate and decreasing systemic vascular resistance.[1] A meta-analysis confirmed short-term blood pressure lowering effects.[10] | Both peptides improve cardiac output in human subjects with heart failure. Stresscopin appears to have a lesser effect on heart rate compared to Urocortin II.[1][9][10] |
Experimental Protocols
The assessment of Stresscopin and Urocortin II on cardiac contractility involves a range of in vitro and in vivo experimental models.
In Vitro Assessment in Isolated Cardiomyocytes
This method allows for the direct measurement of the effects of the peptides on the contractile properties of individual heart muscle cells, independent of systemic influences.
-
Cardiomyocyte Isolation: Adult ventricular myocytes are isolated from animal models (e.g., feline, rabbit, or murine hearts) through enzymatic digestion.[1][2][7][11]
-
Contractility Measurement: Isolated myocytes are electrically stimulated to contract at a physiological frequency (e.g., 1 Hz).[12] A video-based system is used to measure sarcomere dynamics.[12] Key parameters assessed include:
-
Fractional Shortening: The percentage of change in cell length during contraction.[1][13]
-
Intracellular Ca2+ Transients: Changes in intracellular calcium concentration are monitored using fluorescent dyes (e.g., Fluo-4).[7] This includes measuring the peak amplitude and the decay rate of the calcium transient.[1][7]
-
-
Biochemical Assays: Following treatment with the peptides, cell lysates are collected to measure the production of second messengers, such as cyclic AMP (cAMP), using techniques like ELISA.[1]
In Vivo Hemodynamic Assessment
These studies evaluate the integrated cardiovascular effects of the peptides in a whole-organism context.
-
Animal Models: Studies are often conducted in mice, rats, or larger animals like sheep, including models of heart failure.[6][8][14]
-
Surgical Instrumentation: Animals are anesthetized, and catheters are inserted into arteries and ventricles to measure pressure and volume.[6][8]
-
Data Acquisition: Pressure-volume (PV) loop analysis is a gold standard method for real-time measurement of cardiac function, providing detailed information on contractility.[15] Echocardiography is also used to assess parameters like ejection fraction and fractional shortening.[6][16]
-
Peptide Administration: Stresscopin or Urocortin II is administered intravenously, and hemodynamic parameters are recorded continuously.[6][8]
Signaling Pathways
Both Stresscopin and Urocortin II exert their effects on cardiac contractility primarily through the CRFR2, which is a G-protein coupled receptor.[1][3] Activation of this receptor triggers downstream signaling cascades that ultimately lead to an increase in intracellular calcium and enhanced myofilament contraction.
Caption: Signaling cascade initiated by Stresscopin and Urocortin II.
Urocortin II has also been shown to activate other signaling pathways, including the Akt and AMPK pathways, which contribute to its cardioprotective effects.[17][18][19]
Caption: Urocortin II also activates cardioprotective pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of Stresscopin and Urocortin II on cardiac contractility in an in vitro setting.
Caption: A standard workflow for in vitro cardiac contractility studies.
References
- 1. Comparative Effects of Urocortins and Stresscopin on Cardiac Myocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of urocortins and stresscopin on cardiac myocyte contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bachem.com [bachem.com]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Haemodynamic effects, safety, and pharmacokinetics of human stresscopin in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of clinical data on urocortins and their therapeutic potential in cardiovascular diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]
- 12. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 13. Assessing Cardiac Contractility From Single Molecules to Whole Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute effects of urocortin 2 on cardiac function and propensity for arrhythmias in an animal model of hypertension-induced left ventricular hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adinstruments.com [adinstruments.com]
- 16. Cardiac protection induced by urocortin-2 enables the regulation of apoptosis and fibrosis after ischemia and reperfusion involving miR-29a modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Urocortin 2 autocrine/paracrine and pharmacologic effects to activate AMP-activated protein kinase in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urocortin 2 stimulates nitric oxide production in ventricular myocytes via Akt- and PKA-mediated phosphorylation of eNOS at serine 1177 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigational and Approved Therapies for Acute Decompensated Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results for Stresscopin and other therapeutic alternatives in the management of acute decompensated heart failure (ADHF). The information is intended to support research and development efforts in this critical area of cardiovascular medicine.
Executive Summary
Acute decompensated heart failure remains a significant clinical challenge with high rates of morbidity and mortality. While standard therapies such as diuretics, vasodilators, and inotropes form the cornerstone of management, there is a pressing need for novel therapeutics with improved efficacy and safety profiles. This guide evaluates the clinical trial data for Stresscopin, a selective corticotropin-releasing factor type 2 (CRF2) receptor agonist, and compares it with key alternative therapies that have been investigated for ADHF. These alternatives include the natriuretic peptide Ularitide, the recombinant human relaxin-2 Serelaxin, the cardiac myosin activator Omecamtiv mecarbil, and the established inotropes Milrinone (B1677136) and Levosimendan (B1675185). It is important to note that while Stresscopin has been studied in patients with stable heart failure, its potential application in ADHF is an area of active interest.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical trials of Stresscopin and its comparators.
Table 1: Hemodynamic and Efficacy Outcomes of Investigational Drugs in Heart Failure
| Drug (Trial) | Patient Population | Primary Endpoint(s) | Key Results |
| Stresscopin (NCT01120210) | Stable Heart Failure with Reduced Ejection Fraction (HFrEF) | Change in Cardiac Index (CI) and Systemic Vascular Resistance (SWR) | - Statistically significant increase in CI and reduction in SVR at 15 and 30 ng/kg/min doses.[1] - No significant changes in heart rate or systolic blood pressure.[1] - Trend towards a reduction in pulmonary capillary wedge pressure (PCWP), but not statistically significant.[1] |
| Ularitide (TRUE-AHF) | Acute Decompensated Heart Failure | - Cardiovascular mortality. - Hierarchical clinical composite endpoint. | - No significant difference in cardiovascular mortality compared to placebo (21.7% vs. 21.0%).[2][3] - No significant difference in the hierarchical composite outcome.[2][4] - Greater reductions in systolic blood pressure and NT-proBNP levels compared to placebo.[2][3][4] |
| Serelaxin (RELAX-AHF) | Acute Decompensated Heart Failure | - Change in dyspnea visual analogue scale (VAS) area under the curve (AUC) to day 5. - Proportion of patients with moderate or marked dyspnea improvement by Likert scale at 24 hours. | - Significant improvement in the VAS AUC for dyspnea.[5] - No significant effect on the Likert scale dyspnea endpoint.[5] - No significant effect on cardiovascular death or rehospitalization for heart failure or renal failure at day 60.[5] - Reduced 180-day cardiovascular mortality (6.0% vs. 9.5% for placebo).[6] |
| Omecamtiv Mecarbil (GALACTIC-HF) | Chronic Heart Failure with Reduced Ejection Fraction | Composite of first heart failure event or cardiovascular death. | - Statistically significant 8% reduction in the primary composite endpoint compared to placebo.[7] - No significant reduction in the secondary endpoint of cardiovascular death alone.[7][8] - Greater benefit observed in patients with lower systolic blood pressure (≤100 mmHg).[9][10] |
Table 2: Outcomes of Inotropic Agents in Acute Decompensated Heart Failure
| Drug (Trial) | Patient Population | Primary Endpoint(s) | Key Results |
| Milrinone (OPTIME-CHF) | Acute exacerbations of chronic heart failure | Total hospital days for cardiovascular events within 60 days. | - No significant difference in the primary endpoint compared to placebo (12.3 vs. 12.5 days).[11] - Higher incidence of sustained hypotension and new atrial fibrillation with milrinone.[11] - No significant difference in in-hospital mortality, 60-day mortality, or readmission rates.[12] |
| Levosimendan (SURVIVE) | Acute Decompensated Heart Failure requiring inotropic support | All-cause mortality at 180 days. | - No significant difference in all-cause mortality at 180 days compared to dobutamine (B195870) (26% vs. 28%).[13][14][15] - Greater decrease in B-type natriuretic peptide (BNP) levels with levosimendan.[13][14] - Higher incidence of atrial fibrillation, hypokalemia, and headache with levosimendan.[13][14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and patient selection.
Stresscopin
Stresscopin is a selective agonist for the corticotropin-releasing factor type 2 (CRF2) receptor, a G-protein coupled receptor (GPCR). Activation of the CRF2 receptor is believed to improve cardiac function through multiple downstream effects.
Alternative Therapies
The comparator drugs operate through diverse mechanisms, targeting different aspects of cardiac and vascular function.
Detailed Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
Stresscopin (NCT01120210)
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose phase II trial.
-
Patient Population: 62 patients with stable heart failure with a left ventricular ejection fraction (LVEF) of ≤ 35% and a cardiac index (CI) of ≤ 2.5 L/min/m².
-
Intervention: Intravenous infusion of Stresscopin (JNJ-39588146) or placebo. The study involved sequential 1-hour infusions of three ascending doses (5, 15, and 30 ng/kg/min).
-
Primary Endpoints: Safety, pharmacokinetics, and hemodynamic effects, including changes in CI and SVR.
-
Key Assessments: Hemodynamic parameters were measured using a pulmonary artery catheter.
Ularitide (TRUE-AHF)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled phase III trial.
-
Patient Population: 2,157 patients with ADHF.
-
Intervention: A 48-hour continuous intravenous infusion of Ularitide (15 ng/kg/min) or placebo, in addition to standard therapy.
-
Primary Endpoints:
-
Death from cardiovascular causes during a median follow-up of 15 months.
-
A hierarchical composite endpoint evaluating the clinical course over the initial 48 hours.
-
-
Key Assessments: Clinical status, vital signs, and biomarkers including NT-proBNP were assessed.
Serelaxin (RELAX-AHF)
-
Study Design: An international, double-blind, placebo-controlled phase III trial.
-
Patient Population: 1,161 patients admitted to the hospital for acute heart failure with dyspnea, congestion on chest radiograph, increased natriuretic peptides, mild-to-moderate renal insufficiency, and systolic blood pressure >125 mm Hg.
-
Intervention: A 48-hour intravenous infusion of Serelaxin (30 μg/kg per day) or placebo, in addition to standard care.
-
Primary Endpoints:
-
Change from baseline in the visual analogue scale area under the curve (VAS AUC) for dyspnea to day 5.
-
The proportion of patients with moderate or marked dyspnea improvement measured by a Likert scale during the first 24 hours.
-
-
Key Assessments: Dyspnea was assessed using both VAS and Likert scales. Cardiovascular death and rehospitalization rates were also evaluated.
Omecamtiv Mecarbil (GALACTIC-HF)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled phase III trial.
-
Patient Population: 8,256 patients with symptomatic chronic heart failure with an LVEF of ≤35%.
-
Intervention: Oral Omecamtiv mecarbil or placebo, in addition to standard heart failure therapy.
-
Primary Endpoint: A composite of time to first heart failure event or cardiovascular death.
-
Key Assessments: The primary composite endpoint was the main measure of efficacy. Safety and tolerability were also assessed.
Milrinone (OPTIME-CHF)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 951 patients hospitalized with an exacerbation of systolic heart failure who were not deemed to require inotropic support.
-
Intervention: A 48-hour infusion of intravenous milrinone or placebo.
-
Primary Endpoint: Cumulative days of hospitalization for a cardiovascular cause within 60 days of randomization.
-
Key Assessments: Hospitalization duration, mortality, and adverse events were tracked.
Levosimendan (SURVIVE)
-
Study Design: A randomized, double-blind, double-dummy trial.
-
Patient Population: 1,327 patients hospitalized with ADHF who required inotropic support.
-
Intervention: Intravenous levosimendan or intravenous dobutamine.
-
Primary Endpoint: All-cause mortality at 180 days.
-
Key Assessments: Mortality was the primary outcome. B-type natriuretic peptide levels and other clinical outcomes were also assessed.
Conclusion
The landscape of ADHF treatment is evolving, with several novel agents targeting distinct pathophysiological pathways under investigation. Stresscopin, with its unique mechanism of action on the CRF2 receptor, has shown promising hemodynamic effects in stable heart failure, suggesting its potential utility in the acute setting. However, direct evidence from clinical trials in ADHF is needed.
The comparator drugs have had mixed results in large phase III trials. While some have shown benefits in certain endpoints, such as symptom relief with Serelaxin, none have demonstrated a consistent and robust improvement in hard outcomes like mortality in the broad ADHF population. The established inotropes, Milrinone and Levosimendan, continue to have a role in specific clinical scenarios but are associated with potential adverse effects.
This comparative guide highlights the ongoing search for more effective and safer therapies for ADHF. The detailed data and mechanistic insights provided herein are intended to aid researchers and drug development professionals in advancing the field and ultimately improving outcomes for patients with this challenging condition.
References
- 1. Haemodynamic effects, safety, and pharmacokinetics of human stresscopin in heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Ularitide on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serelaxin Reduces Dyspnea, But Questions on Mortality Benefit [medscape.com]
- 7. GALACTIC-HF: Omecamtiv Mecarbil Reduced Risk of First HF Event, Death in HRrEF | Cardio Care Today [cardiocaretoday.com]
- 8. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure [prnewswire.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of omecamtiv mecarbil in heart failure with reduced ejection fraction according to blood pressure: the GALACTIC-HF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure - American College of Cardiology [acc.org]
- 12. Emerging and Traditional Treatment in Acute Heart Failure: Bad News from Last Interventional Trials [gavinpublishers.com]
- 13. Levosimendan vs dobutamine for patients with acute decompensated heart failure: the SURVIVE Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. [PDF] Levosimendan vs dobutamine for patients with acute decompensated heart failure: the SURVIVE Randomized Trial. | Semantic Scholar [semanticscholar.org]
A Head-to-Head In Vivo Comparison: Stresscopin vs. Corticotropin-Releasing Factor (CRF)
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of the in vivo effects of Stresscopin (also known as Urocortin III) and Corticotropin-Releasing Factor (CRF). As key players in the body's response to stress, understanding their distinct mechanisms and physiological effects is crucial for the development of targeted therapeutics for stress-related disorders.
At a Glance: Key Distinctions
| Feature | Stresscopin (Urocortin III) | Corticotropin-Releasing Factor (CRF) |
| Primary Receptor Affinity | Selective for CRF Type 2 Receptor (CRFR2) | Binds to both CRFR1 and CRFR2, with primary stress response mediated by CRFR1 |
| Role in Stress Response | Primarily involved in stress-coping and recovery, including anxiolysis and vasodilation[1][2] | Initiates the "fight-or-flight" response via the HPA axis, leading to ACTH and glucocorticoid release[1][3] |
| Cardiovascular Effects | Positive inotropic action, improves cardiac output, reduces systemic vascular resistance[1] | Can increase coronary blood flow and exert a positive inotropic effect in vitro |
| Gastrointestinal Effects | Activation of CRFR2 can delay gastric transit | Central activation of CRFR1 stimulates colonic motor function |
| Effects on Anxiety | Anxiolytic (anxiety-reducing) effects mediated by CRFR2 | Anxiogenic (anxiety-promoting) effects primarily mediated by CRFR1 |
Signaling Pathways: A Tale of Two Receptors
Stresscopin and CRF, despite being part of the same peptide family, exert their distinct effects by preferentially activating different receptors, which in turn trigger specific intracellular signaling cascades.
Stresscopin Signaling Pathway
Stresscopin's high selectivity for the Corticotropin-Releasing Factor Receptor 2 (CRFR2) initiates a signaling cascade primarily associated with cytoprotective and homeostatic functions. Binding of Stresscopin to CRFR2, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This increase in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate cellular responses. In cardiomyocytes, this pathway has been shown to be cardioprotective, involving the activation of p42/44 Mitogen-activated protein kinase (MAPK) and Akt/Protein Kinase B pathways.
CRF Signaling Pathway
CRF is the principal ligand for the Corticotropin-Releasing Factor Receptor 1 (CRFR1), the activation of which is central to the initiation of the hypothalamic-pituitary-adrenal (HPA) axis and the acute stress response. Similar to CRFR2, CRFR1 is a GPCR that, upon CRF binding, primarily couples to a Gs protein, activating the adenylyl cyclase/cAMP/PKA pathway. However, CRFR1 can also couple to other G-proteins, such as Gq, leading to the activation of the Phospholipase C (PLC) pathway and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). This promiscuity in signaling contributes to the diverse and widespread effects of CRF in the central nervous system and periphery.
Experimental Protocols: In Vivo Administration
The following are generalized protocols for the in vivo administration of Stresscopin and CRF in rodent models, based on methodologies cited in the literature. Specific dosages and administration routes may require optimization depending on the experimental design.
Intracerebroventricular (ICV) Injection
This method is utilized for delivering the peptides directly into the central nervous system, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile artificial cerebrospinal fluid (aCSF) for vehicle and dilution
-
Stresscopin or CRF peptide
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Expose the skull and identify the coordinates for the lateral ventricle.
-
Drill a small hole through the skull at the identified coordinates.
-
Slowly lower a microinjection cannula to the target depth.
-
Infuse the peptide solution (typically 1-5 µl) over several minutes.
-
Slowly retract the cannula and suture the incision.
-
Monitor the animal during recovery.
Note: Doses for ICV injection of CRF have been reported in the range of 0.01-1.5 nmol in rats.
Intravenous (IV) Injection
This route allows for systemic administration of the peptides.
Materials:
-
Sterile peptide solution (dissolved in saline or other appropriate vehicle)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
70% ethanol (B145695) wipes
Procedure:
-
Prepare the peptide solution to the desired concentration.
-
Place the animal in a restrainer to immobilize it and expose the tail.
-
Warm the tail gently to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into a lateral tail vein and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor for any adverse effects.
Note: For a study on human Stresscopin in heart failure patients, intravenous infusions were administered at doses of 5, 15, and 30 ng/kg/min.
Experimental Workflow: Comparative In Vivo Study
The following diagram illustrates a typical workflow for a comparative in vivo study of Stresscopin and CRF.
Conclusion
The in vivo effects of Stresscopin and CRF are largely dictated by their differential affinities for CRFR2 and CRFR1, respectively. While CRF acts as a primary initiator of the acute stress response, often with anxiogenic consequences, Stresscopin appears to play a crucial role in the counter-regulatory and adaptive responses to stress, exhibiting anxiolytic and cardioprotective properties. These distinctions highlight the potential for developing highly specific CRFR modulators for a range of conditions, from anxiety disorders to cardiovascular diseases. Further head-to-head in vivo studies are warranted to fully elucidate their comparative physiology and pharmacology, paving the way for novel therapeutic interventions.
References
Differential Effects of Stresscopin on CRF1 and CRF2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Stresscopin (also known as Urocortin III) on the Corticotropin-releasing factor receptor 1 (CRF1) and Corticotropin-releasing factor receptor 2 (CRF2). Stresscopin, a member of the corticotropin-releasing factor (CRF) family of neuropeptides, exhibits a distinct selectivity profile for these two receptor subtypes, which play crucial and often opposing roles in the body's response to stress. Understanding these differential effects is paramount for the development of targeted therapeutics for stress-related disorders.
Introduction to Stresscopin and CRF Receptors
The CRF system is a key regulator of the endocrine, autonomic, and behavioral responses to stress. This system includes four known ligands in mammals: CRF, Urocortin I, Urocortin II, and Urocortin III (Stresscopin). Their actions are mediated by two G-protein coupled receptors, CRF1 and CRF2.[1]
Activation of the CRF1 receptor is primarily associated with the initiation of the stress response, leading to anxiety-like behaviors and activation of the hypothalamic-pituitary-adrenal (HPA) axis.[2] In contrast, the CRF2 receptor is implicated in the adaptation and recovery from stress, often producing anxiolytic-like effects.[2] Stresscopin has been identified as a highly selective endogenous ligand for the CRF2 receptor.[3][4]
Quantitative Comparison of Receptor Binding and Functional Activity
Experimental data demonstrates the pronounced selectivity of Stresscopin for the CRF2 receptor over the CRF1 receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human Urocortin III (hUcn III / Stresscopin) and mouse Urocortin III (mUcn III) at human, rat, and mouse CRF receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Urocortin III (Stresscopin) for CRF Receptors
| Ligand | Human CRF1 | Rat CRF2α | Mouse CRF2β |
| Human Urocortin III | >1000[3] | 40[3] | 11[3] |
| Mouse Urocortin III | >1000[5] | 5.0[5] | 1.8[5] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) of Urocortin III (Stresscopin) for cAMP Accumulation
| Ligand | Human CRF1 | CRF2-expressing cells |
| Human Urocortin III | >1000[3] | 80.9[5] |
| Mouse Urocortin III | >1000[5] | 3.7[5] |
Lower EC50 values indicate greater potency in stimulating the cAMP signaling pathway.
Signaling Pathways
The primary signaling pathway for both CRF1 and CRF2 receptors upon agonist binding is the activation of the Gs alpha subunit of the heterotrimeric G-protein. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
References
- 1. pnas.org [pnas.org]
- 2. Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Urocortin III - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Evaluating Off-Target Effects of Synthetic Stresscopin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective agonists for the Corticotropin-Releasing Factor 2 (CRF2) receptor holds significant therapeutic promise for a range of disorders, including cardiovascular diseases and anxiety. Stresscopin (also known as Urocortin III) and its related peptide, Urocortin II, are endogenous ligands that exhibit high selectivity for the CRF2 receptor over the CRF1 receptor. This inherent selectivity provides a foundation for the design of synthetic analogs with improved pharmacokinetic properties and enhanced therapeutic profiles. However, a critical aspect of the preclinical development of these synthetic Stresscopin analogs is the thorough evaluation of their off-target effects, primarily their binding affinity and functional activity at the CRF1 receptor. This guide provides a comparative overview of the principles and methodologies for assessing these off-target effects, supported by available experimental data.
Data Presentation: Comparative Receptor Pharmacology
The following tables summarize the binding affinities and functional potencies of endogenous CRF peptides and a representative synthetic analog at the human CRF1 and CRF2 receptors. This data is crucial for understanding the selectivity profile of these compounds.
Table 1: Receptor Binding Affinity of CRF Peptides
| Compound | CRF1 Receptor Ki (nM) | CRF2 Receptor Ki (nM) | Selectivity (CRF1 Ki / CRF2 Ki) |
| Urocortin I | ~2 | ~2 | ~1 |
| Urocortin II (mouse) | >1000 | ~2-5 | >200-500 |
| Urocortin III (human) | >1000 | ~10-20 | >50-100 |
| Astressin2-B (Synthetic Antagonist) | ~222 | ~1.7 | ~130 (Antagonist) |
| K41498 (Synthetic Antagonist) | 425 | ~0.6 | ~700 (Antagonist)[1] |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity.
Table 2: Functional Potency of CRF Peptides
| Compound | CRF1 Receptor EC50 (nM) | CRF2 Receptor EC50 (nM) | Selectivity (CRF1 EC50 / CRF2 EC50) |
| Urocortin I | ~1-5 | ~1-5 | ~1 |
| Urocortin II (mouse) | >1000 | ~1-10 | >100-1000 |
| Urocortin III (human) | >1000 | ~1-10 | >100-1000 |
| Exemplified Synthetic Urocortin 2 Derivative* | >1000 | 42 | >23 |
Data for the exemplified synthetic Urocortin 2 derivative is from a patent application and was determined using a β-arrestin assay.
EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mandatory Visualization
Signaling Pathways
The activation of CRF receptors initiates intracellular signaling cascades that are crucial for their physiological effects. The following diagram illustrates the canonical G-protein coupled signaling pathway for both CRF1 and CRF2 receptors.
Experimental Workflow
The evaluation of off-target effects of synthetic Stresscopin analogs typically follows a standardized workflow, beginning with receptor binding assays and progressing to functional cellular assays.
Logical Relationships in Selectivity
The selectivity of a synthetic Stresscopin analog is determined by the ratio of its affinity and potency at the off-target receptor (CRF1) versus the target receptor (CRF2).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthetic Stresscopin analogs for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: [125I]-Sauvagine or [125I]-Urocortin I.
-
Non-specific binding control: A high concentration of a non-labeled CRF receptor ligand (e.g., 1 µM Urocortin I).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Synthetic Stresscopin analogs at various concentrations.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the synthetic Stresscopin analog at varying concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each synthetic analog by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of synthetic Stresscopin analogs at CRF1 and CRF2 receptors.
Materials:
-
Cell lines stably expressing either human CRF1 or CRF2 receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Synthetic Stresscopin analogs at various concentrations.
-
A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the CRF1 or CRF2 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Add the synthetic Stresscopin analogs at a range of concentrations to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the synthetic analog.
-
Determine the EC50 value for each analog by non-linear regression analysis of the dose-response curve.
Conclusion
The systematic evaluation of off-target effects is a cornerstone of modern drug discovery. For synthetic Stresscopin analogs, a high degree of selectivity for the CRF2 receptor over the CRF1 receptor is a critical attribute for minimizing potential side effects and achieving the desired therapeutic outcome. The combination of competitive radioligand binding assays and functional cAMP accumulation assays provides a robust framework for quantifying the selectivity of these novel compounds. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working to advance selective CRF2 receptor agonists from the laboratory to the clinic.
References
Confirming Stresscopin-Mediated Signaling Through the Gs-cAMP Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stresscopin (also known as Urocortin II) signaling, with a primary focus on confirming its action through the Gs-alpha subunit and subsequent cyclic AMP (cAMP) production. We present supporting experimental data, detailed methodologies for key assays, and a comparison with alternative signaling pathways that can be activated by the Stresscopin receptor, the Corticotropin-Releasing Factor Receptor 2 (CRF2R).
Executive Summary
Stresscopin, a selective agonist for the CRF2 receptor, is a key peptide involved in stress-coping responses. The predominant signaling pathway activated upon Stresscopin binding to CRF2R is the Gs-adenylyl cyclase-cAMP cascade. This is confirmed by robust cAMP accumulation in cells expressing CRF2R upon stimulation with Stresscopin. However, evidence also suggests that CRF2R can couple to other G-proteins, leading to the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) cascade. This guide presents a quantitative comparison of Stresscopin's potency in activating the Gs-cAMP pathway versus the ERK1/2 phosphorylation pathway, providing researchers with the necessary data and protocols to evaluate these signaling events.
Data Presentation: Stresscopin-Mediated Signaling
The following tables summarize the quantitative data on Stresscopin's efficacy and potency in activating the Gs-cAMP and MAPK/ERK signaling pathways.
Table 1: Stresscopin (Urocortin II) Potency in Activating Gs-cAMP Signaling
| Ligand | Receptor | Assay Type | EC50 (nM) | Cell Line | Reference |
| Mouse Urocortin II | CRF2R | cAMP Accumulation | 0.14 | COS-7 | Reyes et al., 2001 |
| Mouse Urocortin II | CRF1R | cAMP Accumulation | >100 | COS-7 | Reyes et al., 2001 |
EC50 (Half-maximal effective concentration) represents the concentration of the ligand that induces a response halfway between the baseline and maximum.
Table 2: Stresscopin (Urocortin II) Potency in Activating the MAPK/ERK Pathway
| Ligand | Receptor | Assay Type | Concentration (nM) | Fold Activation of ERK1/2 | Cell Line | Reference |
| Urocortin II | CRF2β | ERK1/2 Phosphorylation | 0.3 | 24.4 | CHO | Brar et al., 2002 |
| Urocortin II | CRF2β | ERK1/2 Phosphorylation | 3 | 24.4 | CHO | Brar et al., 2002 |
| Urocortin II | CRF1 | ERK1/2 Phosphorylation | Up to 30 | No activation | CHO | Brar et al., 2002 |
Fold activation is calculated relative to the basal level of phosphorylated ERK1/2 in unstimulated cells.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways discussed in this guide.
Figure 1: Stresscopin-Gs-cAMP signaling pathway.
Figure 2: Potential alternative CRF2R signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a competitive immunoassay to measure intracellular cAMP levels.
Materials:
-
Cells expressing CRF2R (e.g., CHO or HEK293 cells)
-
Stresscopin (Urocortin II)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate antibody, lysis buffer, and detection buffer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture CRF2R-expressing cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend in stimulation buffer to the desired concentration.
-
Agonist Preparation: Prepare a serial dilution of Stresscopin in stimulation buffer.
-
Cell Stimulation: Add 5 µL of the cell suspension to each well of a 384-well plate. Add 5 µL of the Stresscopin serial dilutions or control buffer to the respective wells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well. Immediately follow with the addition of 5 µL of the anti-cAMP cryptate antibody diluted in detection buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. The amount of cAMP produced by the cells is inversely proportional to the HTRF signal. Generate a standard curve using the cAMP standards to determine the concentration of cAMP in the samples. Plot the cAMP concentration against the log of the Stresscopin concentration and fit a sigmoidal dose-response curve to determine the EC50.
Figure 3: HTRF cAMP assay experimental workflow.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing CRF2R
-
Stresscopin (Urocortin II)
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Plate CRF2R-expressing cells and grow to 80-90% confluency. Prior to the experiment, serum-starve the cells for 12-24 hours.
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of Stresscopin for a predetermined time (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample. Calculate the fold change in phosphorylation relative to the untreated control.
Comparison with Alternative Signaling Pathways
While the Gs-cAMP pathway is the primary signaling cascade for Stresscopin, the activation of CRF2R can also lead to the engagement of other signaling pathways.
-
MAPK/ERK Pathway: As the data in Table 2 indicates, Stresscopin is a potent activator of ERK1/2 phosphorylation. This pathway is typically associated with cell growth, proliferation, and differentiation. The comparable potency of Stresscopin in activating both the cAMP and ERK pathways suggests a potential for biased agonism or parallel signaling.
-
Gq-PLC-Ca2+ Pathway: Some studies suggest that CRF receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC), inositol (B14025) phosphate (B84403) production, and subsequent intracellular calcium mobilization. However, direct quantitative data for Stresscopin-induced calcium release via CRF2R is limited.
-
β-Arrestin Recruitment: Like many GPCRs, CRF2R can be a target for β-arrestin-mediated desensitization and signaling. Urocortin II has been shown to induce strong β-arrestin2 translocation to the membrane-bound CRF2R. This interaction can lead to receptor internalization and the initiation of G-protein independent signaling cascades. Quantitative dose-response data for Stresscopin-induced β-arrestin recruitment is an area for further investigation.
Conclusion
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Stresscopin (human)
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Stresscopin (human), a potent peptide utilized in stress-related and cardiovascular research. Adherence to these guidelines is mandatory to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Stresscopin, a selective ligand for the corticotropin-releasing hormone receptor type 2 (CRHR2), requires careful handling due to its biological activity.[1][2][3][4] While not classified as a hazardous substance, its potential to elicit physiological responses necessitates stringent safety precautions.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the required protective gear for handling Stresscopin in both lyophilized and solubilized forms.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized powder. |
| Lab Coat | Standard, fully buttoned | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Recommended if there is a risk of aerosolization of the lyophilized powder. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of Stresscopin. The following diagram and procedural steps outline the recommended operational plan.
Caption: A streamlined workflow for the safe handling of Stresscopin.
Experimental Protocols
Storage of Lyophilized Peptide: Upon receipt, immediately store the lyophilized Stresscopin peptide in a freezer at or below -20°C. The product is hygroscopic and should be protected from light.
Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.
-
Add the appropriate volume of solvent (e.g., sterile distilled water) to the vial to achieve the desired concentration.
-
Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
For long-term storage of the reconstituted peptide, it is recommended to create single-use aliquots and store them at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.
Disposal Plan: Managing Stresscopin Waste
All materials contaminated with Stresscopin must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, pipette tips, vials, and absorbent paper. |
| Liquid Waste | Labeled hazardous waste container | Includes unused Stresscopin solutions and contaminated buffers. |
Decontamination Protocol
For spills or routine cleaning of contaminated surfaces and equipment, the following two-step decontamination process is recommended:
-
Enzymatic Cleaning: Apply a 1% (m/v) solution of an enzymatic detergent to the contaminated area. Allow for sufficient contact time as per the manufacturer's instructions to break down the peptide.
-
Chemical Inactivation: Following the enzymatic cleaning, apply a 6% sodium hypochlorite (B82951) (bleach) solution to the area for complete inactivation. After the recommended contact time, thoroughly rinse the surface with water.
Stresscopin Signaling Pathway
Stresscopin exerts its biological effects by selectively binding to the Corticotropin-Releasing Hormone Receptor 2 (CRHR2), a G-protein coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit, leading to a cascade of intracellular events.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
